Fmoc-1-Nal-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNVJDLEMVDLV-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370323 | |
| Record name | Fmoc-3-(1-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96402-49-2 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96402-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3-(1-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-1-Naphthylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-1-Nal-OH: Physical Properties and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the physical appearance and optimal storage conditions for Fmoc-1-Nal-OH (Fmoc-3-(1-naphthyl)-L-alanine), a key building block in peptide synthesis. Adherence to these guidelines is essential for maintaining the compound's integrity and ensuring the reliability and reproducibility of experimental outcomes.
Physical and Chemical Properties
This compound is an amino acid derivative widely utilized in solid-phase peptide synthesis.[1][2] Its high purity is crucial for the successful synthesis of peptides. Below is a summary of its key physical and chemical properties.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-(1-naphthyl)-L-alanine |
| Synonyms | Fmoc-3-(1-naphthyl)-L-alanine |
| CAS Number | 96402-49-2[1][3] |
| Molecular Formula | C₂₈H₂₃NO₄[1][3] |
| Molecular Weight | 437.49 g/mol [1][3] |
| Physical Appearance | White to off-white solid[1] |
| Purity | ≥98.0%[3] |
| Solubility | Soluble in DMSO (100 mg/mL, requires sonication)[1] |
Recommended Storage Conditions
The stability of this compound is directly influenced by its storage conditions. Improper storage can lead to degradation, affecting its performance in peptide synthesis. The following table summarizes the recommended storage conditions for both solid and in-solution forms of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | 2-8°C[3] | Short-term | Suitable for routine use. |
| Powder (Solid) | -20°C[1] | Up to 3 years[1] | Recommended for long-term storage to maintain stability. |
| In Solvent | -20°C[1] | Up to 1 month[1] | Aliquot to prevent repeated freeze-thaw cycles. |
| In Solvent | -80°C[1] | Up to 6 months[1] | Ideal for preserving the integrity of the solution for an extended period. |
Experimental Protocols
While specific experimental data for the characterization of every batch of this compound should be consulted from the Certificate of Analysis, the following outlines the general methodologies used to determine its key physical properties.
Determination of Physical Appearance
Objective: To visually assess the physical state, color, and form of this compound.
Methodology:
-
A sample of the compound is placed on a clean, white laboratory surface or in a clear glass vial.
-
The sample is observed under standard laboratory lighting conditions.
-
The physical state (e.g., solid, crystalline powder), color (e.g., white, off-white), and any other notable characteristics are recorded.
Assessment of Solubility
Objective: To determine the solubility of this compound in a specific solvent (e.g., DMSO).
Methodology:
-
A known mass of this compound is weighed and placed in a suitable vial.
-
A measured volume of the solvent (e.g., DMSO) is added incrementally to the vial.
-
After each addition, the mixture is vortexed and, if necessary, sonicated to aid dissolution.
-
The process is continued until the solid is completely dissolved, and the concentration is then calculated.
Stability and Shelf-Life Study
Objective: To evaluate the long-term stability of this compound under specified storage conditions.
Methodology:
-
Multiple samples of this compound are stored under controlled conditions (e.g., -20°C).
-
At predetermined time intervals (e.g., 6 months, 1 year, 2 years, 3 years), a sample is withdrawn.
-
The purity of the sample is assessed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The results are compared to the initial purity to determine the extent of degradation over time. The shelf-life is defined as the time period during which the purity remains within an acceptable specification (e.g., ≥98.0%).
Logical Workflow for Maintaining this compound Integrity
The following diagram illustrates the logical workflow for ensuring the quality and stability of this compound from receipt to experimental use.
Caption: Workflow for proper handling and storage of this compound.
References
The Strategic Incorporation of Fmoc-1-Nal-OH in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unnatural amino acid 1-Naphthylalanine (1-Nal) is a critical building block in contemporary peptide science, offering unique structural and physicochemical properties that are leveraged to enhance the therapeutic potential of peptide-based drugs. Protected by the fluorenylmethyloxycarbonyl (Fmoc) group, Fmoc-1-Nal-OH is seamlessly integrated into standard solid-phase peptide synthesis (SPPS) workflows, enabling the precise engineering of peptides with improved characteristics. This guide provides a comprehensive overview of the key applications of this compound, with a particular focus on its role in the development of potent Gonadotropin-Releasing Hormone (GnRH) antagonists. We will delve into the synthetic protocols, quantitative outcomes, and the structural and functional advantages conferred by the incorporation of this unique amino acid.
Introduction: The Significance of 1-Naphthylalanine in Peptide Design
1-Naphthylalanine is a non-proteinogenic amino acid characterized by the substitution of the phenyl group of phenylalanine with a larger, more hydrophobic naphthyl moiety. This structural modification imparts several desirable properties to peptides:
-
Enhanced Hydrophobicity: The bulky naphthalene side chain significantly increases the hydrophobicity of the peptide, which can improve its binding affinity to hydrophobic pockets in target receptors and enhance membrane permeability.[1]
-
Increased Steric Hindrance: The size of the naphthyl group provides steric bulk, which can be used to influence peptide conformation and restrict its flexibility, often leading to a more stable and active structure.[1]
-
Improved Enzymatic Stability: The unnatural structure of 1-Nal can render peptides more resistant to degradation by endogenous proteases, thereby extending their in vivo half-life.
-
Aromatic Interactions: The extended π-system of the naphthalene ring can participate in favorable aromatic-aromatic (π-π stacking) and cation-π interactions, which can be crucial for stabilizing peptide secondary structures, such as β-hairpins, and for receptor binding.[2][3]
This compound is the standard reagent for incorporating 1-Nal into peptides using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1]
Core Application: Development of Potent GnRH Antagonists
One of the most significant applications of this compound is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. GnRH is a key decapeptide hormone in the hypothalamic-pituitary-gonadal axis, and its antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[3][4]
The native GnRH peptide has the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[5] To create potent antagonists, strategic substitutions with unnatural amino acids are made. The incorporation of D-1-Nal at the first position is a common and highly effective modification.[3][5] This substitution contributes to a conformation that binds strongly to the GnRH receptor without eliciting a signaling response, thereby blocking the action of endogenous GnRH.[4]
The GnRH Receptor Signaling Pathway
GnRH antagonists function by competitively inhibiting the binding of native GnRH to its receptor on pituitary gonadotroph cells. This blockage prevents the activation of a complex downstream signaling cascade, ultimately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The diagram below illustrates the key signaling events that are inhibited by GnRH antagonists.
Caption: GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.
Experimental Protocols
The synthesis of peptides containing 1-Nal follows standard Fmoc-SPPS protocols. Below is a representative methodology for the manual synthesis of a generic GnRH antagonist analog.
Materials and Reagents
-
Resin: Rink Amide resin (or equivalent)
-
Fmoc-Amino Acids: Including Fmoc-D-1-Nal-OH and other required protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Precipitation/Washing Solvent: Cold diethyl ether
Synthesis Workflow
The following diagram outlines the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Synthesis Steps (0.1 mmol scale)
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection on the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate 4 equivalents of the first Fmoc-amino acid with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (Including Fmoc-D-1-Nal-OH):
-
Repeat the deprotection and washing steps as described above.
-
For the coupling of Fmoc-D-1-Nal-OH, use the same pre-activation and coupling procedure as for other amino acids. Due to its bulky nature, a double coupling (repeating the coupling step) or an extended coupling time (up to 4 hours) may be beneficial to ensure high efficiency. The completion of the coupling can be monitored by a Kaiser test.
-
Continue this cycle for all amino acids in the sequence.
-
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/Water) to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical LC-MS and/or MALDI-TOF mass spectrometry to confirm the identity and purity of the final peptide.
-
Quantitative Data and Performance
While specific coupling yields for this compound can be sequence-dependent, the use of modern coupling reagents like HATU or HCTU generally results in high coupling efficiencies, often exceeding 99%. The overall crude yield and purity of the final peptide are influenced by the length of the peptide and the presence of other "difficult" residues.
Table 1: Representative Synthesis Data for a 1-Nal-Containing Decapeptide
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Dependent on the specific Rink Amide resin used. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading for each coupling. |
| Coupling Reagent Equivalents | 3 - 5 eq. | For HBTU/HATU per coupling. |
| Fmoc Deprotection Time | 2 x 10 minutes | Using 20% piperidine in DMF. |
| This compound Coupling Time | 2 - 4 hours | Extended time or double coupling is recommended. |
| Final Cleavage Time | 2 - 3 hours | Using a standard TFA-based cleavage cocktail. |
| Expected Crude Yield | >75% | Based on the initial resin loading. |
| Expected Purity (Crude) | >60% | As determined by analytical HPLC. |
| Purity after RP-HPLC | >95% | Achievable with standard purification protocols. |
Table 2: Comparative Biological Activity of GnRH Analogs
| Compound | Key Modifications | Biological Activity (Example) |
| Native GnRH | (pGlu-His-Trp -...) | Agonist |
| Cetrorelix | (Ac-D-Nal¹ , D-Cpa², D-Pal³, D-Cit⁶, D-Ala¹⁰) | Potent GnRH Antagonist. Induces complete LH inhibition at 250 µg/kg in primates.[6] |
| Nal-Glu Antagonist | (Ac-D-Nal¹ , D-Cpa², D-Pal³, Arg⁵, D-Glu⁶, D-Ala¹⁰) | Potent GnRH Antagonist. Suppresses serum LH to ~31% of baseline at a 5.0 mg dose in men.[7] |
| Antide (Nal-Lys) | (Ac-D-Nal¹ , D-Cpa², D-Pal³, Nic-Lys⁵, D-Nic-Lys⁶, Ip-Lys⁸, D-Ala¹⁰) | Potent GnRH Antagonist. Suppresses serum LH to 50-70% of baseline at 25-50 µg/kg in men.[8] |
Conclusion
This compound is an indispensable tool in the arsenal of peptide chemists, providing a straightforward method to introduce a residue that can profoundly enhance the therapeutic properties of synthetic peptides. Its application in the development of GnRH antagonists exemplifies the power of strategic unnatural amino acid substitution to modulate biological activity. By increasing hydrophobicity, introducing steric bulk, and improving stability, the incorporation of 1-Nal continues to be a key strategy in the design of next-generation peptide therapeutics. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to leverage the unique advantages of this compound in their own drug discovery and development endeavors.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of intermittent and continuous use of a gonadotropin-releasing hormone antagonist (Nal-Glu) in in vitro fertilization cycles: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormonal effects of single gonadotropin-releasing hormone antagonist doses in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-dose administration of the gonadotropin-releasing hormone antagonist, Nal-Lys (antide) to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the role of the Fmoc protecting group
An In-Depth Technical Guide to the Fmoc Protecting Group
For researchers, scientists, and drug development professionals, a deep understanding of protecting group chemistry is fundamental to the successful synthesis of complex molecules, particularly peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its unique cleavage conditions which allow for an effective orthogonal synthesis strategy.[1] This guide provides a comprehensive overview of the Fmoc group, its core chemistry, applications, and the practical considerations required for its successful implementation.
The Fmoc group is a base-labile urethane protecting group used to temporarily block primary and secondary amines.[2][3] Introduced by Carpino and Han in 1972, it has become the preferred choice for the temporary Nα-protection of amino acids in SPPS, largely supplanting the older Boc/Bzl strategy.[2][4][5]
Key Properties:
-
Base Lability : The Fmoc group is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine.[1][3]
-
Acid Stability : It is exceptionally stable in acidic conditions, tolerating reagents like trifluoroacetic acid (TFA) and hydrogen bromide (HBr).[2][6] This stability is crucial for orthogonality, as acid-labile protecting groups used for amino acid side chains remain intact during the Nα-Fmoc removal.[5]
-
UV Absorbance : The fluorenyl ring system possesses a strong chromophore, which absorbs UV light at approximately 300 nm.[7] This property is exploited for real-time monitoring of the deprotection step during automated peptide synthesis, allowing for confirmation of reaction completion.[4][8][9]
The stability of the Fmoc group towards acid and its lability towards base form the foundation of the most common orthogonal protection strategy in modern peptide synthesis.[1][10]
Mechanism of Action: Protection and Deprotection
The utility of the Fmoc group is defined by the chemical mechanisms of its attachment to and removal from an amine.
Fmoc Protection of Amines
The Fmoc group is typically introduced by reacting an amine (such as the α-amino group of an amino acid) with an activated Fmoc reagent. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1] Fmoc-OSu is now more commonly used as it reduces the formation of unwanted Fmoc-dipeptide byproducts.[1][2] The reaction is a nucleophilic attack of the amine onto the activated carbonyl carbon of the Fmoc reagent.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Fmoc-3-(1-naphthyl)-L-alanine: Properties, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized amino acid derivatives is paramount. Fmoc-3-(1-naphthyl)-L-alanine is one such derivative that has garnered significant attention for its utility in peptide synthesis and the development of novel therapeutics. This technical guide provides an in-depth overview of its core properties, experimental applications, and a visual representation of its role in synthetic workflows.
Core Properties: Synonyms and CAS Number
Fmoc-3-(1-naphthyl)-L-alanine is a non-standard amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The presence of the bulky naphthyl group on the side chain can impart unique conformational constraints and photophysical properties to the resulting peptides. The N-terminal amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under acidic conditions but readily cleaved by a secondary amine, such as piperidine, making it an orthogonal protecting group to many acid-labile side-chain protecting groups.
A clear identification of this compound is crucial for procurement and regulatory purposes. The following table summarizes its key identifiers.
| Identifier | Value |
| Primary Name | Fmoc-3-(1-naphthyl)-L-alanine |
| CAS Number | 96402-49-2[1][2][3][4][5] |
| Synonyms | Fmoc-L-Ala(1-naphthyl)-OH[1], Fmoc-(S)-2-amino-3-(naphthalen-1-yl)propanoic acid[1], Fmoc-Ala(1-naphthyl)-OH[1], Fmoc-1-Nal-OH[2][5][6], Fmoc-L-1-naphthylalanine[3][5], Fmoc-beta-1-naphthyl-l-alanine[3], (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid[5], (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid[3][4][5] |
Experimental Protocol: Incorporation of Fmoc-3-(1-naphthyl)-L-alanine in Solid-Phase Peptide Synthesis
The following is a generalized experimental protocol for the incorporation of Fmoc-3-(1-naphthyl)-L-alanine into a peptide sequence using manual solid-phase peptide synthesis with a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-3-(1-naphthyl)-L-alanine
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and shake for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3-(1-naphthyl)-L-alanine (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor the reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Air-dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for the incorporation of Fmoc-3-(1-naphthyl)-L-alanine.
Caption: Solid-Phase Peptide Synthesis Cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98.0 96402-49-2 [sigmaaldrich.com]
- 3. N-Fmoc-3-(1-naphthyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. N-Fmoc-3-(1-naphthyl)-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Fmoc-L-1-Naphthylalanine | C28H23NO4 | CID 2734474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. advancedchemtech.com [advancedchemtech.com]
Safety and Handling of Fmoc-1-Nal-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (Fmoc-1-Nal-OH), a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 96402-49-2 | [2][3] |
| Molecular Formula | C₂₈H₂₃NO₄ | [2][3][4] |
| Molecular Weight | 437.49 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 180.0 to 184.0 °C | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
| Storage Temperature | 2-8°C | [2][6] |
Hazard Identification and GHS Classification
While specific toxicological data for this compound is limited, the compound should be handled with care, assuming potential hazards based on its chemical structure and the nature of similar compounds. The Globally Harmonized System (GHS) classification for this compound is not uniformly established, but it is prudent to consider the potential for skin, eye, and respiratory irritation.
A general hazard assessment workflow is crucial for handling such chemicals where comprehensive data is unavailable.
Caption: A logical workflow for chemical hazard assessment.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.
-
Use process enclosures or local exhaust ventilation where there is a potential for dust generation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.
Caption: Recommended Personal Protective Equipment (PPE).
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator where dust is generated. |
Storage and Stability
Proper storage is critical to maintain the quality and stability of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.[2][6]
-
Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to heat and strong oxidizing agents.
-
Incompatibilities: Incompatible with strong oxidizing agents.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
For spills, wear appropriate PPE, avoid generating dust, and sweep up the material. Place in a suitable, closed container for disposal.
Toxicological and Ecotoxicological Information
Experimental Protocols for Safety Assessment (General Guidance)
Due to the lack of specific data for this compound, a prudent approach involves conducting in-house safety assessments based on established protocols for similar N-protected amino acids.
Protocol for Assessing Dermal Irritation (Based on OECD Guideline 404)
-
Objective: To assess the potential of this compound to cause skin irritation.
-
Test System: Healthy young adult albino rabbits.
-
Procedure: a. Apply a small amount (e.g., 0.5 g) of the test substance to a small area of shaved skin. b. Cover the application site with a gauze patch. c. Observe the skin for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. d. Score the reactions based on a standardized scale.
-
Data Analysis: Evaluate the mean scores for erythema and edema to determine the irritation potential.
Protocol for Assessing Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test System: Rodents (e.g., rats or mice).
-
Procedure: a. Administer the substance by gavage at a series of dose levels to groups of animals. b. Observe the animals for signs of toxicity and mortality over a 14-day period. c. Conduct a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Determine the LD50 (the dose that is lethal to 50% of the test population) and observe any signs of toxicity.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should be used in conjunction with professional judgment and institutional safety protocols. All users should conduct their own risk assessments before handling this chemical.
References
A Technical Guide to Fmoc-1-Nal-OH: Commercial Availability and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of Fmoc-1-Nal-OH, a key building block in peptide synthesis, and its application in solid-phase peptide synthesis (SPPS). The unique properties of the 1-naphthylalanine residue can be leveraged to introduce specific structural and functional characteristics into novel peptide-based therapeutics and research compounds.
Commercial Availability of this compound
This compound, also known as Fmoc-L-3-(1-naphthyl)alanine, is readily available from a variety of commercial suppliers. The purity of the compound is typically high, with most suppliers offering purities of ≥98% or ≥99% as determined by HPLC. The compound is generally supplied as a white to off-white powder. Below is a summary of key information from several prominent suppliers.
| Supplier | Product Name(s) | CAS Number | Molecular Weight | Purity | Additional Notes |
| Sigma-Aldrich | This compound | 96402-49-2 | 437.49 | ≥98.0% | Suitable for Fmoc solid-phase peptide synthesis. |
| Thermo Scientific | N-Fmoc-3-(1-naphthyl)-L-alanine | 96402-49-2[1] | 437.49[1] | 98%[2] | Formerly part of the Alfa Aesar portfolio.[2] |
| Chem-Impex | Fmoc-3-(1-naphthyl)-L-alanine | 96402-49-2[3] | 437.5[3] | ≥ 99% (HPLC)[3] | Provides pricing for various quantities.[3] |
| TCI Chemicals | This compound | 96402-49-2 | 437.49 (calculated) | >98.0% (HPLC) | Provides melting point and optical rotation data. |
| Advanced ChemTech | This compound | 96402-49-2 | 437.49 (calculated) | Not specified | Described as an unusual amino acid for peptide synthesis. |
| Aapptec Peptides | This compound | 96402-49-2[4] | 437.5[4] | Not specified | Lot-specific data available on Certificate of Analysis.[4] |
| MedchemExpress | This compound | 96402-49-2[5] | 437.49[5] | Not specified | Provides solubility information.[5] |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis
The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS). The specific resin and subsequent amino acids will vary depending on the target peptide.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HATU and HOBt/Oxyma)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Protocol
-
Resin Swelling: The resin is swelled in DMF for at least one hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection. The resin is then washed thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU or HATU, 3-5 equivalents) and an additive (e.g., HOBt or Oxyma, 3-5 equivalents).
-
DIPEA (6-10 equivalents) is added to the activation mixture.
-
The activated this compound solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Once the desired peptide sequence is assembled, the final N-terminal Fmoc group is removed using the same deprotection procedure as in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS, which is allowed to react with the resin for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthetic Workflow
The following diagrams illustrate the key processes in the application of this compound in peptide synthesis.
Caption: Workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: Key steps in the coupling of this compound during solid-phase peptide synthesis.
References
- 1. N-Fmoc-3-(1-naphthyl)-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. N-Fmoc-3-(1-naphthyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant methodology for the chemical synthesis of peptides. This document outlines the core principles, detailed experimental protocols, and critical considerations for researchers engaged in basic science and therapeutic development.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc solid-phase peptide synthesis (SPPS) is a cyclical process that enables the stepwise assembly of amino acids into a desired peptide sequence. The C-terminus of the growing peptide chain is covalently anchored to an insoluble solid support, or resin, while synthesis proceeds towards the N-terminus. This methodology is favored for its mild reaction conditions, which are compatible with a wide range of peptide sequences and modifications.[1]
The synthesis cycle consists of two primary steps:
-
Fmoc Deprotection: The temporary Nα-Fmoc protecting group is removed from the resin-bound amino acid or peptide, typically with a solution of a secondary amine base like piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[2] This exposes a free primary or secondary amine at the N-terminus.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated and then reacted with the newly exposed N-terminal amine of the resin-bound peptide, forming a new peptide bond.[3]
This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.[4]
The Cyclical Workflow of Fmoc-SPPS
The logical progression of Fmoc-SPPS can be visualized as a cycle with distinct initiation and termination phases.
Key Chemical Reactions in Fmoc-SPPS
The success of Fmoc-SPPS is predicated on a series of well-defined chemical reactions. A fundamental understanding of these mechanisms is crucial for troubleshooting and optimizing the synthesis process.
Fmoc Deprotection Mechanism
The Fmoc group is removed via a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting intermediate is unstable and fragments to release dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide. The piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF.[5]
Peptide Bond Formation (Coupling)
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for easy comparison.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Reaction Time (min) | Coupling Efficiency (%) | Notes on Side Reactions |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective; potential for N-acylurea formation.[6] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient; potential for guanidinylation if used in excess.[6] |
| HATU | Aminium/Uronium Salt | 15 - 45 | > 99 | Highly efficient, especially for hindered couplings; can be more expensive.[7] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation; byproducts can be difficult to remove in solution-phase.[6] |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity with safer byproducts than benzotriazole-based reagents; higher cost.[6][7] |
Table 2: Fmoc Deprotection Kinetics with Piperidine in DMF
| Piperidine Conc. (v/v) | Time (min) | Fmoc Removal (%) | Reference |
| 1% | 1 | 33.4 | [8][9] |
| 1% | 5 | 49.6 | [8][9] |
| 2% | 1 | 12.9 | [8][9] |
| 2% | 3 | 63.3 | [8][9] |
| 2% | 5 | 87.9 | [8][9] |
| 5% | 3 | > 99 | [8][9] |
| 20% | 3 | > 99 | [8][9] |
| 20% | 10 | > 99 | [10][11] |
Table 3: Estimated Overall Peptide Yield vs. Peptide Length
The overall yield in SPPS is a product of the yield of each individual step. Even with high per-step efficiency, the overall yield decreases significantly with increasing peptide length.
| Peptide Length (Amino Acids) | Per-Step Coupling Efficiency | Estimated Overall Yield (%) |
| 10 | 99.5% | ~95% |
| 20 | 99.5% | ~90% |
| 30 | 99.5% | ~86% |
| 40 | 99.5% | ~82% |
| 50 | 99.5% | ~78% |
Note: These are theoretical maximum yields. Actual isolated yields are often lower due to handling losses, side reactions, and purification, with typical final yields often in the range of 10-40%.[12]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in manual Fmoc-SPPS.
Protocol 1: Loading of the First Fmoc-Amino Acid onto Wang Resin
Objective: To covalently attach the C-terminal amino acid to the solid support.
Materials:
-
Wang Resin
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g) in a 9:1 (v/v) mixture of DCM and DMF (10 mL) for at least 30 minutes in a reaction vessel.[13]
-
Activation Solution: In a separate flask, dissolve the Fmoc-amino acid (1.5 to 2.5 equivalents relative to resin loading) and HOBt (equivalent to the amino acid) in a minimal amount of DMF.[14]
-
Coupling: Add the activation solution to the swollen resin. Then, add DIC (1.0 equivalent relative to the amino acid) to the resin mixture.[14]
-
Catalysis: In a separate vial, dissolve DMAP (0.1 equivalents relative to resin loading) in a minimal amount of DMF and add it to the reaction mixture.[14]
-
Reaction: Agitate the mixture with a shaker for 2-4 hours at room temperature.
-
Capping: To block any unreacted hydroxyl groups on the resin, add acetic anhydride (2 equivalents relative to resin loading) and DIPEA (2 equivalents) and agitate for an additional 30 minutes.[13]
-
Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Standard SPPS Cycle (Deprotection and Coupling)
Objective: To elongate the peptide chain by one amino acid.
A. Fmoc Deprotection
Materials:
-
Peptide-resin
-
20% (v/v) Piperidine in DMF
Procedure:
-
Add the 20% piperidine/DMF solution to the peptide-resin (approx. 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2 minutes, then drain the solution.[2]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
B. Amino Acid Coupling (HBTU/HOBt Example)
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[15]
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.[15]
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[15]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[15]
Protocol 3: Monitoring Coupling Completion with the Kaiser Test
Objective: To qualitatively assess the presence of free primary amines, indicating an incomplete coupling reaction.
Materials:
-
Resin sample (10-15 beads)
-
Kaiser Test Reagent A: 16.5 mg KCN in 25 mL water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[16]
-
Kaiser Test Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.[16]
-
Kaiser Test Reagent C: 40 g phenol in 20 mL n-butanol.[16]
Procedure:
-
Place 10-15 beads of the washed peptide-resin into a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[16]
-
Heat the tube at 110°C for 5 minutes.[16]
-
Interpretation:
Protocol 4: Peptide Cleavage and Deprotection from Rink Amide Resin
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups, yielding a C-terminal amide.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group is removed from the peptide-resin.[17]
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 5 mL per 0.5 g of resin) and allow the mixture to stand at room temperature for 1.5-2 hours with occasional agitation.[4]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether (10x the filtrate volume). A white precipitate of the crude peptide should form.[18]
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptideweb.com [peptideweb.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Spectroscopic Characterization of Fmoc-1-Nal-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Fmoc-1-Nal-OH. These predictions are derived from established chemical shift ranges for constituent functional groups and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, the naphthyl group, and the alanine backbone.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.8-8.2 | Multiplet | 2H | Aromatic (Naphthyl) |
| ~7.6-7.8 | Multiplet | 2H | Aromatic (Fmoc) |
| ~7.2-7.5 | Multiplet | 7H | Aromatic (Fmoc & Naphthyl) |
| ~6.8-7.1 | Doublet | 1H | Amide (-NH) |
| ~4.5-4.8 | Multiplet | 1H | α-CH |
| ~4.1-4.4 | Multiplet | 3H | Fmoc (-CH-CH₂-) |
| ~3.3-3.6 | Multiplet | 2H | β-CH₂ |
1.1.2. ¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carboxylic Acid Carbonyl (C=O) |
| ~155-160 | Urethane Carbonyl (C=O) |
| ~140-145 | Aromatic (Fmoc, quaternary) |
| ~130-135 | Aromatic (Naphthyl, quaternary) |
| ~120-130 | Aromatic (Fmoc & Naphthyl, CH) |
| ~65-70 | Fmoc (-CH₂-O) |
| ~50-55 | α-Carbon |
| ~45-50 | Fmoc (-CH-) |
| ~35-40 | β-Carbon |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-3000 | C-H Stretch | Aliphatic |
| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700-1725 | C=O Stretch | Carboxylic Acid |
| ~1680-1710 | C=O Stretch | Urethane (Fmoc) |
| ~1600-1620, ~1450-1500 | C=C Stretch | Aromatic |
| ~1510-1550 | N-H Bend | Amide II |
| ~1200-1300 | C-O Stretch | Carboxylic Acid, Urethane |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
| Parameter | Value |
| Molecular Formula | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol |
| Expected [M+H]⁺ | 438.16 |
| Expected [M+Na]⁺ | 460.14 |
| Expected [M-H]⁻ | 436.15 |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of the amide and carboxylic acid protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2.1.2. ¹H NMR Acquisition
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.1.3. ¹³C NMR Acquisition
-
The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.
-
A proton-decoupled pulse sequence should be used to simplify the spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
2.2.2. Data Acquisition
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample for analysis and record the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry
2.3.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to promote ionization.
2.3.2. Data Acquisition
-
The analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
The mass range should be set to scan from approximately m/z 100 to 1000 to ensure the detection of the molecular ion and any potential fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
Methodological & Application
Standard Protocol for Coupling Fmoc-1-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-1-naphthylalanine (Fmoc-1-Nal-OH) is an unnatural amino acid analog of phenylalanine, characterized by the replacement of the phenyl ring with a larger naphthyl group. Its incorporation into peptide sequences can introduce unique conformational constraints, enhance binding affinity, and improve metabolic stability, making it a valuable tool in peptidomimetic and drug design. However, the bulky and hydrophobic nature of the naphthyl side chain presents challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and aggregation. These application notes provide a comprehensive guide to the standard protocols for the efficient coupling of this compound, including recommended coupling reagents, strategies to overcome common difficulties, and detailed experimental procedures.
Challenges in Coupling this compound
The primary challenges associated with the incorporation of this compound in SPPS are:
-
Steric Hindrance: The large naphthyl group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction kinetics.
-
Aggregation: The hydrophobicity of the naphthyl side chain can promote inter-chain aggregation of the peptide-resin, reducing the accessibility of reactive sites.
-
Lower Coupling Efficiency: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences.
To address these challenges, the use of more potent coupling reagents, optimized reaction conditions, and careful monitoring are crucial for successful incorporation.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in SPPS, with a focus on their suitability for difficult couplings. While direct quantitative data for this compound is limited in the literature, this table extrapolates performance based on data for other sterically hindered residues and general principles of SPPS.[1]
| Coupling Reagent Class | Reagent (Activator/Base) | Typical Coupling Time | Expected Coupling Efficiency for Hindered Residues | Key Advantages & Disadvantages |
| Aminium/Uronium Salts | HATU / DIPEA or Collidine | 30 - 60 min | >99% | Advantages: High reactivity, often considered the gold standard for difficult couplings; reduced risk of racemization.[2][3] Disadvantages: Higher cost. |
| HBTU / DIPEA or Collidine | 30 - 60 min | 98 - 99.5% | Advantages: Effective and widely used, more cost-effective than HATU.[3][4] Disadvantages: Potential for guanidinylation of the N-terminus if used in excess. | |
| HCTU / DIPEA or Collidine | 30 - 60 min | 98 - 99.5% | Advantages: High coupling efficiency, comparable to HATU in many cases; more cost-effective. Disadvantages: Can be less effective than HATU for the most challenging couplings. | |
| Phosphonium Salts | PyBOP / DIPEA or Collidine | 30 - 90 min | 97 - 99% | Advantages: Excellent for hindered couplings, does not cause guanidinylation. Disadvantages: Can be less reactive than HATU. |
| PyAOP / DIPEA or Collidine | 30 - 60 min | >99% | Advantages: Highly efficient, similar to HATU. Disadvantages: Higher cost. | |
| Carbodiimides | DIC / HOBt or Oxyma | 60 - 120 min | 95 - 98% | Advantages: Cost-effective, low risk of guanidinylation. Disadvantages: Slower reaction rates, potential for N-acylurea formation. |
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be necessary based on the specific peptide sequence, resin, and synthesizer.
Materials
-
This compound
-
Resin (e.g., Rink Amide, Wang, 2-Chlorotrityl Chloride)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Coupling Reagent (e.g., HATU, HBTU, DIC/HOBt)
-
HOBt or Oxyma (if using DIC)
-
Acetic Anhydride
-
Pyridine
-
Kaiser Test Kit
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT))
-
Diethyl ether, cold
Protocol 1: Standard Coupling Cycle for this compound using HATU
This protocol is recommended for the incorporation of this compound to maximize coupling efficiency.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult sequences, the coupling time can be extended to 4 hours or a double coupling can be performed.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. A positive result (blue beads) indicates incomplete coupling.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive, drain the coupling solution and wash the resin with DMF.
-
Repeat the coupling step (Step 3) with a freshly prepared solution of activated this compound.
-
-
Capping (Optional but Recommended for Difficult Couplings):
-
If the Kaiser test remains positive after a second coupling, cap the unreacted amines to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride/pyridine/DMF (e.g., 1:2:3 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation:
-
Proceed to the deprotection step for the next amino acid in the sequence.
-
Protocol 2: Final Cleavage and Deprotection
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash if necessary.
-
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
Mandatory Visualizations
Signaling Pathway/Workflow Diagram
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Logical Relationship Diagram
Caption: Key factors influencing the successful coupling of this compound.
Conclusion
The successful incorporation of the sterically demanding this compound into a peptide sequence is achievable with careful consideration of the coupling strategy. The use of potent activating reagents such as HATU is highly recommended. In cases of incomplete reaction, a double coupling strategy should be employed. Consistent monitoring with methods like the Kaiser test is essential to ensure the fidelity of the peptide synthesis. By following these protocols and recommendations, researchers can effectively utilize this compound to create novel peptides with enhanced properties for various applications in research and drug development.
References
Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-1-Nal-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-1-Nal-OH (N-α-Fmoc-L-1-naphthylalanine) is an aromatic amino acid analog frequently incorporated into synthetic peptides to introduce unique structural and pharmacological properties. However, the bulky and sterically hindered nature of the 1-naphthyl side chain presents a significant challenge during solid-phase peptide synthesis (SPPS). Incomplete coupling reactions can lead to deletion sequences, resulting in difficult purification and reduced overall yield. The selection of an appropriate coupling reagent and a robust protocol is therefore critical to ensure high coupling efficiency and minimize side reactions such as racemization.
These application notes provide a comprehensive overview of the recommended coupling reagents for this compound, detailed experimental protocols, and a comparative summary of their performance for sterically demanding couplings.
Recommended Coupling Reagents for Sterically Hindered Amino Acids
For difficult couplings involving sterically hindered amino acids like this compound, standard carbodiimide activators such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) combined with 1-Hydroxybenzotriazole (HOBt) may be insufficient.[1] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to achieve high yields and minimize reaction times.[2]
Key classes of recommended reagents include:
-
Aminium/Uronium Salts: This class includes HATU, HCTU, and HBTU. They react with the Fmoc-amino acid to form highly reactive intermediates, facilitating rapid acylation.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for hindered amino acids, offering high reactivity and reduced racemization.[3][4][5][6]
-
HCTU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 5-chloro-hexafluorophosphate (1-),3-oxide) is a cost-effective alternative to HATU, demonstrating comparable efficiency and producing peptides of similar purity for difficult sequences.[5][7][8]
-
-
Phosphonium Salts: This class includes PyBOP and PyAOP. These reagents are also excellent choices for difficult couplings and can be used in excess to drive the reaction to completion.[1]
-
Carbodiimides with Advanced Additives: While traditional DIC/HOBt may be weak, the use of DIC with additives like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) significantly enhances coupling efficiency and is reported to outperform HOBt.[1][9] This combination is particularly useful when base-free conditions are desired to minimize racemization.[2]
Data Presentation: Comparison of Recommended Coupling Reagents
The following table summarizes the characteristics and recommended applications for the top-tier coupling reagents for this compound and other sterically hindered residues.
| Coupling Reagent | Class | Key Advantages | Considerations | Molar Ratio (AA:Reagent:Base) |
| HATU | Aminium/Uronium Salt | Very high reactivity, fast kinetics, low racemization.[3][4] Excellent for hindered couplings and segment condensation.[4] | Higher cost. Should not be used in large excess to avoid guanidinylation of the N-terminus.[3][10] | 1 : 0.95 : 2 |
| HCTU | Aminium/Uronium Salt | High efficiency comparable to HATU.[5] More affordable. Allows for significantly reduced coupling times.[7][8] | Can cause guanidinylation if used in excess. | 1 : 1 : 2 |
| PyBOP | Phosphonium Salt | Highly effective for difficult couplings, including N-methyl amino acids.[3] Does not cause guanidinylation, can be used in excess.[6] | Byproducts can sometimes complicate purification. | 1 : 1 : 2 |
| COMU | Aminium/Uronium Salt | Coupling efficiency comparable to HATU.[2] Safer (non-explosive HOBt/HOAt component). Better solubility.[2][3] | Newer reagent, may be less characterized in some systems. | 1 : 1 : 2 |
| DIC / Oxyma Pure | Carbodiimide / Additive | Minimizes racemization, especially under base-free conditions.[2][9] Oxyma is more effective and safer than HOBt.[1][11] | Slower reaction kinetics compared to onium salts. | 1 : 1 : 1 |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound onto a resin-bound peptide chain during Fmoc-SPPS.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially when previous coupling steps with other reagents have failed.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following Fmoc deprotection (e.g., with 20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (6-10 equivalents) to the activation solution. Vortex briefly and immediately add the solution to the washed peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult sequences, the coupling time can be extended or a second coupling can be performed.[1][12]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A negative result indicates a complete reaction.[1]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3 times) and DMF (3 times) to prepare for the next deprotection step.
Protocol 2: Coupling using HCTU
This protocol provides a cost-effective and highly efficient method for coupling this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HCTU
-
DIPEA or 2,4,6-Collidine
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is properly deprotected and washed as described in Protocol 1, Step 1.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (6-10 equivalents) to the solution, mix, and immediately add it to the resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. HCTU is known for promoting fast reactions, but extending the time is acceptable for hindered couplings.[7][12]
-
Monitoring: Check for reaction completion using a qualitative test for free amines.
-
Washing: Drain the coupling solution and wash the resin as described in Protocol 1, Step 6.
Protocol 3: Coupling using DIC/Oxyma Pure
This protocol is a modern carbodiimide-based method that minimizes racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Perform the deprotection and washing steps as outlined in Protocol 1, Step 1.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3 equivalents) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature. Add the activated mixture to the resin.
-
Reaction: Agitate the reaction vessel for 2-6 hours at room temperature. Carbodiimide-mediated couplings are generally slower than those using onium salts.
-
Monitoring: Assess the completion of the reaction with a Kaiser or TNBS test.
-
Washing: After the reaction, drain the vessel and wash the resin extensively with DMF to remove the soluble diisopropylurea byproduct and other reagents.
Visualizations
General Fmoc-SPPS Workflow
Caption: A typical workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Mechanism of Amino Acid Activation by HATU
Caption: Activation of this compound via HATU to form a reactive OAt-ester.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Fmoc-1-Nal-OH Deprotection using Piperidine in DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the successful synthesis of the target peptide. The standard method for Fmoc deprotection involves treatment with a solution of piperidine in N,N-dimethylformamide (DMF). This application note provides a detailed protocol for the deprotection of Fmoc-1-Naphthylalanine-OH (Fmoc-1-Nal-OH), a bulky aromatic amino acid, using this standard procedure.
The incorporation of non-canonical amino acids like 1-Naphthylalanine (1-Nal) into peptides can confer unique structural and functional properties, such as enhanced receptor binding, increased proteolytic stability, and altered pharmacokinetic profiles. However, the bulky naphthyl side chain of 1-Nal can present steric challenges during SPPS, potentially impacting the efficiency of both coupling and deprotection steps. Therefore, careful optimization and monitoring of the Fmoc deprotection are crucial when working with this amino acid.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group by piperidine proceeds via a base-catalyzed β-elimination mechanism. The process can be summarized in the following steps:
-
Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl group.
-
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid as a carbamate, which subsequently decarboxylates.
-
DBF Adduct Formation: The highly reactive DBF electrophile is trapped by excess piperidine to form a stable dibenzofulvene-piperidine adduct. This irreversible step drives the equilibrium of the reaction towards deprotection.
This mechanism is illustrated in the following diagram:
Caption: Mechanism of Fmoc deprotection by piperidine.
Potential Side Reactions
Several side reactions can occur during the Fmoc deprotection step, particularly with certain amino acid sequences. While there is no specific evidence to suggest that 1-Nal is more prone to these side reactions than other amino acids, researchers should be aware of these possibilities:
-
Aspartimide Formation: This is a common side reaction in peptides containing aspartic acid, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring. This can lead to racemization and the formation of β-aspartyl peptides.
-
Diketopiperazine Formation: This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent for sequences containing proline or glycine at the C-terminus.
-
Incomplete Deprotection: Due to the steric bulk of the 1-Nal side chain, there is a potential for incomplete removal of the Fmoc group. This can lead to deletion sequences in the final peptide. Monitoring the deprotection reaction is therefore highly recommended.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific peptide sequence and synthesis scale.
Materials
-
This compound attached to a suitable solid support (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit or other ninhydrin-based test for primary amines
Standard Deprotection Protocol
This protocol is suitable for most standard deprotection steps.
-
Resin Swelling: Swell the resin-bound this compound in DMF (10 mL/g of resin) for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Piperidine Treatment: Add a solution of 20% piperidine in DMF (v/v) to the resin (10 mL/g of resin). Agitate the mixture for 3-5 minutes at room temperature.
-
Reagent Removal: Drain the piperidine solution.
-
Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF to the resin. Agitate for 15-20 minutes at room temperature.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection: Perform a Kaiser test on a small sample of the resin. A positive result (blue color) indicates the presence of a free primary amine and successful deprotection.
Extended Deprotection Protocol for Sterically Hindered Residues
Due to the bulky nature of the 1-Nal side chain, an extended deprotection time may be necessary to ensure complete removal of the Fmoc group.
-
Follow steps 1 and 2 of the Standard Deprotection Protocol.
-
First Piperidine Treatment: Add a solution of 20% piperidine in DMF (v/v) to the resin (10 mL/g of resin). Agitate the mixture for 5 minutes at room temperature.
-
Reagent Removal: Drain the piperidine solution.
-
Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF to the resin. Agitate for 25-30 minutes at room temperature.
-
Follow steps 6 and 7 of the Standard Deprotection Protocol.
Monitoring Deprotection
The progress of the Fmoc deprotection can be monitored by collecting the filtrate from the piperidine treatments and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm. A plateau in the absorbance indicates the completion of the reaction.
Data Presentation
| Amino Acid Type | Deprotection Conditions | Typical Deprotection Time (minutes) | Expected Efficiency |
| Standard (e.g., Ala, Gly, Leu) | 20% Piperidine in DMF | 2 x 10 | >99% |
| Sterically Hindered (e.g., Val, Ile) | 20% Piperidine in DMF | 2 x 15 | >99% |
| Bulky Aromatic (e.g., 1-Nal) | 20% Piperidine in DMF | 2 x 20 (or extended) | >99% (with monitoring) |
Experimental Workflow
The following diagram illustrates the general workflow for the Fmoc deprotection of this compound on a solid support.
Caption: Experimental workflow for this compound deprotection.
Conclusion
The deprotection of this compound using piperidine in DMF is a standard and effective procedure in solid-phase peptide synthesis. Due to the steric bulk of the 1-Naphthylalanine side chain, careful attention should be paid to ensure complete deprotection. Extended reaction times and diligent monitoring, such as through the Kaiser test, are recommended to avoid the formation of deletion peptides. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can successfully incorporate this valuable non-canonical amino acid into their synthetic peptides.
Application Notes and Protocols for the Incorporation of Fmoc-1-Nal-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-natural, bulky amino acid Fmoc-3-(1-naphthyl)-L-alanine (Fmoc-1-Nal-OH) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The unique structural properties of 1-Nal, including its large hydrophobic side chain, make it a valuable tool for modulating peptide structure, stability, and receptor interactions.[1] However, its steric bulk presents challenges in synthesis that require optimized protocols.
Data Presentation: Quantitative Parameters for Synthesis
The successful incorporation of this compound requires careful optimization of reaction conditions. The following table summarizes key quantitative parameters for the synthesis of peptides containing this residue. These values are recommendations and may require further optimization based on the specific peptide sequence.
| Parameter | Recommended Value | Notes | Method of Determination |
| Resin Loading | 0.2 - 0.5 mmol/g | Lower loading capacity resins are preferred to minimize steric hindrance and improve reaction kinetics. | UV-Vis spectrophotometry of Fmoc deprotection.[2] |
| This compound Equivalents | 2 - 5 eq. | A higher excess is recommended to drive the coupling reaction to completion. | - |
| Coupling Reagent Equivalents | 2 - 5 eq. | For HATU, HBTU, or PyBOP. | - |
| Base Equivalents (DIPEA) | 4 - 10 eq. | N,N-Diisopropylethylamine. | - |
| Fmoc Deprotection Time | 2 x (5 - 15) minutes | Using 20% piperidine in DMF. Extended times may be needed for complete removal. Monitoring is recommended. | UV-Vis spectrophotometry. |
| Coupling Time for this compound | 2 - 12 hours | Monitor reaction completion using a qualitative test (e.g., Kaiser test). Double coupling is often necessary.[3][4] | Kaiser Test or TNBS Test. |
| Coupling Time for Subsequent Residue | 1 - 4 hours | The residue following 1-Nal may also require extended coupling times due to steric hindrance. | Kaiser Test or TNBS Test. |
| Final Cleavage Time | 2 - 4 hours | Using a standard TFA-based cleavage cocktail. | - |
| Expected Crude Yield | 50 - 80% | Highly sequence-dependent. Peptides prone to aggregation may result in lower yields. | Gravimetric analysis post-cleavage. |
| Expected Purity (Crude) | >70% | As determined by RP-HPLC. | RP-HPLC.[5][6] |
| Final Purity (Purified) | >95% | For research applications. Clinical-grade peptides require ≥98% purity.[5] | RP-HPLC.[5][6] |
Experimental Protocols
The following are detailed protocols for the key steps in incorporating this compound into a peptide sequence via manual or automated Fmoc-SPPS.
Resin Selection and Swelling
-
Principle: The solid support must be adequately swelled to ensure the accessibility of reactive sites.
-
Resin Choice: A low-loading Rink Amide resin (for peptide amides) or Wang resin (for peptide acids) (0.2-0.5 mmol/g) is recommended.
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
-
Fmoc Deprotection
-
Principle: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.
-
Protocol:
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5-15 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm complete deprotection using a Kaiser test. A blue color indicates the presence of free primary amines.
-
This compound Coupling (and Subsequent Residues)
-
Principle: The incoming this compound is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. Due to the steric hindrance of the 1-naphthyl side chain, optimized coupling conditions are crucial.
-
Recommended Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are recommended for their high reactivity.[7]
-
Protocol:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to resin capacity) and the coupling reagent (e.g., HATU, 2-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (4-10 equivalents) to the solution to begin pre-activation.
-
Allow the mixture to stand for 1-5 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2-12 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive after the initial coupling time, a double coupling is recommended:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat steps 1-6 with a freshly prepared activated this compound solution.
-
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).
-
Peptide Cleavage and Deprotection
-
Principle: The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
-
Protocol:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification and Analysis
-
Principle: The crude peptide is purified to remove truncated sequences and other impurities, and its identity and purity are confirmed.
-
Purification Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[5][6]
-
Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the main peptide peak.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
-
Analysis Protocol:
Visualizations
Experimental Workflow for SPPS
Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
GPCR Signaling Modulation by a 1-Nal Containing Peptide
Peptides incorporating 1-Nal are often designed to modulate the function of G-protein coupled receptors (GPCRs) due to the enhanced hydrophobicity and steric bulk provided by the naphthylalanine residue, which can lead to improved receptor binding and stability.[1][9][10][11] Such peptides can act as allosteric modulators, binding to a site on the receptor distinct from the endogenous ligand binding site and altering the receptor's response.[12][13]
Modulation of GPCR signaling by a 1-Nal containing peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biotage.com [biotage.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Naphthylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance potency, stability, and to probe biological mechanisms. Naphthylalanine (Nal), a bulky, hydrophobic amino acid, is of particular interest due to its ability to mimic tryptophan and engage in aromatic interactions, often leading to enhanced receptor binding affinity and improved pharmacokinetic properties. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing naphthylalanine, with a specific focus on a potent Neurokinin-1 (NK1) receptor antagonist.
Naphthylalanine exists as two isomers, 1-Naphthylalanine (1-Nal) and 2-Naphthylalanine (2-Nal), which can be incorporated into peptide sequences to modulate their structure and function.[1] The bulky aromatic side chain of Nal can enhance the hydrophobicity and steric hindrance of a peptide, which can be advantageous for receptor-ligand interactions.[1]
Featured Peptide: A Potent Substance P Antagonist
To illustrate the principles and protocols, we will focus on the synthesis of a well-characterized Substance P (SP) antagonist: [D-Arg¹, D-Trp⁷,⁹, L-Nal¹⁰, Leu¹¹]-SP . This peptide is a competitive antagonist of the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) involved in pain transmission, inflammation, and mood disorders.[2]
Sequence: H-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-L-Nal-Leu-NH₂
Data Presentation: Synthesis and Purification Metrics
The successful synthesis of peptides containing bulky, hydrophobic residues like Naphthylalanine and multiple Tryptophan residues can be challenging. The following table summarizes typical quantitative data obtained during the synthesis and purification of the target Substance P antagonist.
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading | 0.5 - 0.7 mmol/g | Fmoc cleavage and UV spectrophotometry | Rink Amide resin is suitable for C-terminal amides. |
| Average Coupling Efficiency | >99% | Kaiser Test or Chloranil Test | Double coupling may be required for bulky residues like D-Trp and L-Nal. |
| Crude Peptide Purity | 65 - 80% | Analytical RP-HPLC (220 nm) | Impurities may include deletion sequences and products of side reactions. |
| Final Purity after Purification | >98% | Analytical RP-HPLC (220 nm) | Achieved through preparative RP-HPLC. |
| Overall Yield | 25 - 40% | Based on initial resin loading | Highly dependent on the efficiency of each synthesis step and purification. |
| Molecular Mass Confirmation | Expected: 1499.8 Da | Mass Spectrometry (ESI-MS) | Observed mass should be within ± 0.5 Da of the theoretical mass. |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading)
-
Fmoc-protected Amino Acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-L-Nal-OH, Fmoc-Leu-OH.
-
Coupling Reagents:
-
HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone) - all peptide synthesis grade.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O (v/v/v)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Precipitation/Washing: Cold diethyl ether
Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)
This protocol outlines the manual synthesis of the Substance P antagonist on a 0.1 mmol scale.
-
Resin Swelling:
-
Place 167 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free amine (a positive test will result in a blue color).[3]
-
-
Amino Acid Coupling (Example: Coupling of Fmoc-L-Nal-OH):
-
In a separate vial, dissolve Fmoc-L-Nal-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Perform a Kaiser test. If the test is negative (no color change), the coupling is complete. If the test is positive, continue the coupling for another hour or perform a double coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence, following the reverse order of the peptide sequence (Leu to D-Arg).
-
Note on difficult couplings: For bulky residues such as D-Trp and L-Nal, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended to ensure high efficiency.
-
-
Final Deprotection:
-
After the final amino acid (Fmoc-D-Arg(Pbf)-OH) has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate the mixture for 3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 2 mL of TFA.
-
Concentrate the TFA solution to approximately 1 mL under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Add 40 mL of cold diethyl ether to the concentrated TFA solution to precipitate the crude peptide.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
-
Preparative RP-HPLC:
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 50% B over 40 minutes at a flow rate of 10 mL/min is a good starting point. The gradient may need to be optimized based on the elution profile of the peptide.
-
Detection: Monitor the elution at 220 nm and 280 nm (for tryptophan-containing peptides).
-
Collect fractions corresponding to the main peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of the naphthylalanine-containing Substance P antagonist.
Caption: Solid-phase peptide synthesis workflow.
Neurokinin-1 Receptor Signaling Pathway
The synthesized Substance P antagonist acts on the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The diagram below illustrates the canonical signaling pathway activated by the endogenous ligand, Substance P, which is inhibited by the antagonist.
Caption: Neurokinin-1 receptor signaling pathway.
Concluding Remarks
The solid-phase synthesis of peptides containing naphthylalanine is a feasible and valuable technique for developing novel peptide-based therapeutics and research tools. The hydrophobicity and steric bulk of naphthylalanine necessitate careful optimization of coupling conditions, often requiring more potent coupling reagents like HATU and extended reaction times or double coupling protocols. The provided protocols for the synthesis of a potent Substance P antagonist serve as a practical guide for researchers. Successful synthesis, purification, and characterization will enable the exploration of the biological activities of these modified peptides, such as their interaction with the Neurokinin-1 receptor and their potential as therapeutic agents.
References
Monitoring the Coupling Efficiency of Fmoc-1-Nal-OH in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a cornerstone of modern peptide research and drug development. The successful synthesis of a target peptide relies on the near-quantitative completion of each coupling and deprotection step. Incomplete reactions can lead to the accumulation of deletion sequences, resulting in a complex crude product that is difficult to purify and can compromise the final yield and purity of the desired peptide.
The amino acid Fmoc-1-Nal-OH, a derivative of 1-naphthylalanine, presents a particular challenge in SPPS due to the steric hindrance imposed by its bulky naphthyl side chain. This steric bulk can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete coupling. Therefore, careful monitoring of the coupling efficiency of this compound is critical to ensure the successful synthesis of peptides containing this residue.
This application note provides detailed protocols for monitoring the coupling efficiency of this compound using common qualitative and quantitative methods. It also offers a troubleshooting guide to address common issues encountered during the incorporation of this sterically hindered amino acid.
Monitoring Techniques for this compound Coupling
Several methods can be employed to monitor the completeness of the coupling reaction in real-time or after the reaction. The choice of method often depends on the available instrumentation and the desired level of accuracy.
Kaiser Test (Qualitative)
The Kaiser test, or ninhydrin test, is a rapid and sensitive qualitative method to detect the presence of free primary amines on the resin-bound peptide.[1][2] A positive result (blue or purple color) indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction. A negative result (yellow or colorless) suggests that the coupling is complete.[1]
Protocol:
-
Sample Preparation: After the coupling reaction, wash the resin thoroughly with DMF to remove any residual reagents. Take a small sample of resin beads (approximately 1-2 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following Kaiser test reagents to the test tube:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Incubation: Heat the test tube at 100-120°C for 3-5 minutes.[1]
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Table 1: Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Intense blue beads and solution | Incomplete coupling | Recouple with fresh reagents. |
| Light blue beads, clear solution | Partial coupling | Extend coupling time or recouple. |
| Yellow/colorless beads and solution | Complete coupling | Proceed to the next deprotection step. |
UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection (Quantitative)
A quantitative assessment of the coupling efficiency can be indirectly obtained by monitoring the release of the Fmoc protecting group in the subsequent deprotection step. The cleaved Fmoc group reacts with the piperidine in the deprotection solution to form a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance at approximately 301 nm.[3] By comparing the amount of Fmoc released after the coupling of this compound to the amount released in previous, successful coupling steps, one can estimate the efficiency of the "difficult" coupling. Automated peptide synthesizers often utilize this method for real-time monitoring.[4]
Protocol:
-
Collect the Deprotection Solution: After the coupling of this compound and thorough washing, perform the Fmoc deprotection step using a known volume of 20% piperidine in DMF. Collect the entire filtrate.
-
Dilution: Dilute a small, precise aliquot of the collected filtrate with a suitable solvent (e.g., ethanol or DMF) to bring the absorbance within the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculate Fmoc Release: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dibenzofulvene-piperidine adduct. The molar extinction coefficient (ε) for the adduct is approximately 7800 M⁻¹cm⁻¹.
-
Compare and Evaluate: Compare the calculated amount of released Fmoc to the theoretical loading of the resin or to the average amount released in previous, non-hindered coupling steps. A significantly lower amount of released Fmoc indicates incomplete coupling of this compound.
Table 2: Example Calculation of Coupling Efficiency using UV-Vis Monitoring
| Parameter | Value |
| Resin Substitution | 0.5 mmol/g |
| Amount of Resin | 100 mg |
| Theoretical Fmoc Amount | 0.05 mmol |
| Volume of Deprotection Solution | 2 mL |
| Dilution Factor | 100 |
| Measured Absorbance (301 nm) | 0.39 |
| Calculated Fmoc Released | 0.05 mmol |
| Coupling Efficiency | ~100% |
High-Performance Liquid Chromatography (HPLC) Analysis (Quantitative)
Analysis of the crude peptide by reverse-phase HPLC after cleavage from the resin provides a quantitative measure of the overall success of the synthesis, including the efficiency of this compound coupling. The presence of a significant peak corresponding to the deletion peptide (lacking the 1-Nal residue) is a direct indication of incomplete coupling.
Protocol:
-
Cleavage: After completion of the peptide synthesis, cleave a small aliquot of the peptide-resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Dissolution: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC Analysis: Analyze the crude peptide solution using a reverse-phase HPLC system with a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Data Analysis: Integrate the peak areas of the full-length peptide and the deletion peptide. The relative peak area of the deletion peptide provides a quantitative measure of the inefficiency of the this compound coupling step.
Table 3: Example HPLC Data for a Peptide Containing 1-Nal
| Peptide | Retention Time (min) | Peak Area (%) |
| Full-Length Peptide (with 1-Nal) | 15.2 | 85.0 |
| Deletion Peptide (without 1-Nal) | 12.8 | 15.0 |
| Coupling Efficiency of this compound | - | 85.0% |
Experimental Workflows and Signaling Pathways
Caption: Workflow for SPPS incorporating a monitoring step for difficult couplings.
Caption: Overview of methods for monitoring coupling efficiency.
Troubleshooting Incomplete Coupling of this compound
Due to its steric bulk, incomplete coupling of this compound is a common issue. The following strategies can be employed to improve coupling efficiency.
Table 4: Troubleshooting Guide for this compound Coupling
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser test after standard coupling time | Steric hindrance of this compound slowing down the reaction. | Double Coupling: Perform a second coupling with fresh activated this compound. |
| Extended Coupling Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours or even overnight. | ||
| Consistently low coupling efficiency even with extended time | Insufficient activation of the carboxylic acid. | Use a Stronger Coupling Reagent: Switch from standard reagents like HBTU/HOBt to more potent activators such as HATU, HCTU, or COMU. |
| Peptide aggregation on the resin. | Change Solvent: Use NMP instead of DMF, or a mixture of DMF/DMSO to disrupt secondary structures. | |
| Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), if using a suitable peptide synthesizer. | ||
| Presence of deletion peak in HPLC even after troubleshooting | Highly aggregated peptide sequence. | Incorporate Pseudoproline Dipeptides: If the sequence allows, use pseudoproline dipeptides before the difficult coupling to disrupt aggregation. |
| Poor resin swelling. | Ensure adequate swelling of the resin in the appropriate solvent before starting the synthesis. |
Conclusion
The successful incorporation of sterically hindered amino acids like this compound into a peptide sequence requires careful monitoring and optimization of the coupling conditions. The qualitative Kaiser test provides a rapid and simple method for on-resin monitoring, while UV-Vis spectroscopy and HPLC analysis offer quantitative insights into the coupling efficiency. By employing these monitoring techniques and implementing the appropriate troubleshooting strategies, researchers can overcome the challenges associated with the coupling of this compound and achieve the synthesis of high-purity peptides for their research and development endeavors.
References
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-L-1-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as L-1-Naphthylalanine (1-Nal), into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-L-1-Nal-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing a bulky, hydrophobic, and aromatic moiety. While the principles of Fmoc-based SPPS are well-established, the final cleavage and deprotection of peptides containing residues like 1-Nal present unique challenges due to their hydrophobicity and potential for side reactions.
These application notes provide a comprehensive guide to the successful cleavage and deprotection of peptides synthesized using Fmoc-L-1-Nal-OH. We offer detailed protocols, a comparative analysis of cleavage cocktails, and troubleshooting advice to ensure high yield and purity of the target peptide.
Challenges in Cleaving Peptides with 1-Naphthylalanine
The primary challenges in the cleavage and deprotection of peptides containing 1-Nal stem from its distinct chemical properties:
-
High Hydrophobicity: The naphthyl group significantly increases the hydrophobicity of the peptide. This can lead to aggregation and poor solubility of the cleaved peptide in standard cleavage and precipitation solvents, complicating purification.
-
Steric Hindrance: The bulky nature of the 1-Nal side chain can sometimes hinder the complete removal of adjacent side-chain protecting groups, potentially requiring longer cleavage times.
-
Aromatic Reactivity: While less reactive than the indole ring of tryptophan, the naphthyl group is an electron-rich aromatic system. During the strongly acidic conditions of cleavage, it can be susceptible to modification by carbocations generated from protecting groups if not adequately scavenged.
Data Presentation: Comparison of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is paramount for the successful release and deprotection of peptides containing 1-Nal. The ideal cocktail efficiently removes all protecting groups while minimizing side reactions and promoting the solubility of the hydrophobic peptide. Below is a summary of commonly used cleavage cocktails and their suitability for peptides with bulky, aromatic residues.
| Cleavage Cocktail | Composition (v/v) | Suitability for 1-Nal Peptides & Key Considerations |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Highly Recommended. A robust, general-purpose cocktail effective for peptides with multiple sensitive residues. The combination of scavengers provides excellent protection for the naphthyl group and other sensitive side chains.[1] |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Recommended. A good, low-odor alternative to Reagent K. Triisopropylsilane (TIPS) is an effective scavenger for carbocations.[2] |
| TFA / TIPS / Water | TFA / TIPS / H₂O (95:2.5:2.5) | Suitable for many sequences. A standard and effective cocktail, particularly if the peptide does not contain other highly sensitive residues like Cys or Met.[1] |
| TFA / EDT / TIS / H₂O | TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | Recommended for peptides with Cys or Met. The inclusion of EDT provides additional protection against side reactions for sulfur-containing residues.[3] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for most peptides containing 1-Nal, especially those without other highly sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIPS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Nitrogen line
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 0.1 mmol scale) in a suitable reaction vessel.
-
Wash the resin three times with dichloromethane (DCM) to swell the beads and remove any residual DMF.
-
Dry the resin under a stream of nitrogen for 15-30 minutes.
-
-
Cleavage Cocktail Preparation (Freshly Prepared):
-
In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% H₂O. For a 0.1 mmol synthesis, 5-10 mL of the cocktail is typically sufficient.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. Occasional swirling is recommended.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture into a cold centrifuge tube containing 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Rinse the resin with a small amount of fresh TFA and add it to the ether.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) for purification by reverse-phase HPLC. For highly hydrophobic peptides, dissolving in a small amount of DMF or DMSO first may be necessary.[4]
-
Protocol 2: Enhanced Scavenging for Sensitive Peptides
This protocol is recommended for peptides containing 1-Nal in addition to other sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation:
-
Follow steps 1a-1c from Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K - Freshly Prepared):
-
In a fume hood, prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.
-
-
Cleavage Reaction:
-
Add Reagent K to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow steps 4a-5d from Protocol 1.
-
-
Purification:
-
Follow step 6 from Protocol 1.
-
Visualizations
Caption: Workflow for the cleavage and isolation of a 1-Nal containing peptide.
Caption: Mechanism of TFA-mediated cleavage and the role of scavengers.
References
Application Note: Purification of Peptides Containing Fmoc-1-Nal-OH
AN-PEP001 | For Research, Scientific, and Drug Development Professionals
Abstract
The synthesis of peptides incorporating bulky and hydrophobic non-standard amino acids, such as Fmoc-3-(1-naphthyl)-L-alanine (Fmoc-1-Nal-OH), is crucial for developing novel therapeutics and research tools. However, the inherent hydrophobicity of these peptides presents significant challenges during purification, primarily due to poor solubility and aggregation.[1][2][3] This application note provides detailed protocols and strategies for the successful purification of peptides containing 1-Nal using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), focusing on method optimization, troubleshooting, and best practices.
Introduction: The Challenge of Hydrophobic Peptides
Peptides rich in hydrophobic residues, particularly large aromatic groups like the naphthyl moiety of 1-Nal, have a strong tendency to self-associate and form aggregates.[2][3] This behavior complicates every stage of their production, from solid-phase peptide synthesis (SPPS) to final purification.[2] Key difficulties include:
-
Poor Solubility: These peptides are often insoluble in standard aqueous buffers and can precipitate in organic solvents, making sample preparation for chromatography difficult.[1][4]
-
Aggregation: Inter- and intramolecular hydrogen bonding can lead to the formation of stable secondary structures, such as β-sheets, which mask the peptide backbone and hinder separation.[3]
-
Irreversible Column Binding: Highly hydrophobic peptides can adsorb strongly to the stationary phase of RP-HPLC columns, resulting in poor peak shape, low recovery, and column fouling.[3]
Reversed-phase HPLC remains the predominant method for peptide purification due to its high-resolution capabilities.[5][6] The technique separates molecules based on the hydrophobic interaction between the peptide and the stationary phase, with elution achieved by a gradient of increasing organic solvent concentration.[5]
Purification Strategies and Workflow
A systematic approach is essential for purifying peptides containing 1-Nal. The general workflow involves careful sample preparation, method development on an analytical scale, and scaling up to a preparative separation.
Caption: General Workflow for Hydrophobic Peptide Purification.
Key Parameters for RP-HPLC Optimization
Successful purification hinges on the careful selection of several chromatographic parameters. The relationship between these factors determines the resolution, recovery, and purity of the final product.
Caption: Key Parameters for RP-HPLC Method Optimization.
Experimental Protocols
Protocol: Sample Preparation and Solubility Testing
Due to their low solubility, a critical first step is to identify a suitable solvent system.[4]
Materials:
-
Crude peptide containing 1-Nal
-
Organic solvents: Acetonitrile (ACN), Isopropanol (IPA), n-Propanol (nPrOH), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Aqueous buffers: Deionized water, 0.1% Trifluoroacetic acid (TFA) in water, 0.1% Formic acid (FA) in water
Procedure:
-
Place a small amount (~1 mg) of the crude peptide into several microcentrifuge tubes.
-
Attempt to dissolve the peptide in the aqueous buffer (e.g., 100 µL of 0.1% TFA). Vortex and observe.
-
If insoluble, add a pure organic solvent (e.g., ACN or IPA) dropwise while vortexing until the peptide dissolves.[4]
-
Once dissolved, slowly add the aqueous buffer to dilute the sample, ensuring the peptide does not precipitate.[4]
-
The final composition should have the lowest possible organic content that maintains solubility. This composition will serve as the starting point for the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol: RP-HPLC Purification
This protocol outlines a general method for analytical and preparative scale purification.
Equipment & Materials:
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
Preparative C4 or C8 RP-HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile
-
Lyophilizer
Chromatographic Conditions:
-
Column Selection: For highly hydrophobic peptides, a stationary phase with a shorter alkyl chain (C8, C4) or a different chemistry (Phenyl) is often preferred over C18 to reduce strong retention and improve recovery.[3][7]
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile (ACN)
-
-
Flow Rate: 1.0 mL/min (analytical); 18-20 mL/min (preparative)
-
Detection: 220 nm and 280 nm
-
Column Temperature: 40-60°C. Elevated temperatures can improve peak shape and peptide solubility.[3]
-
Gradient: A shallow gradient is recommended for better resolution.
-
Analytical: 5-65% B over 60 minutes.
-
Preparative: Adjust the gradient based on the analytical run to maximize separation around the target peptide's elution point. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes may be effective.
-
Procedure:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.
-
Inject the prepared peptide sample.
-
Run the gradient elution program.
-
Monitor the chromatogram and collect fractions corresponding to the target peptide peak.
-
Analyze the purity of each collected fraction using analytical HPLC or LC-MS.
-
Pool the fractions that meet the desired purity level (>95% is common for in-vitro studies).[5]
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Data and Troubleshooting
The choice of stationary phase significantly impacts the purification outcome.
Table 1: Comparison of RP-HPLC Stationary Phases for a Model 1-Nal Peptide
| Stationary Phase | Typical Retention Time (min) | Peak Shape | Purity Achieved (%) | Recovery (%) | Comments |
| C18 | 35.2 | Broad, Tailing | 91 | 65 | Strong irreversible binding observed, leading to low recovery. |
| C8 | 28.5 | Symmetrical | 96 | 82 | Good balance of retention and resolution. |
| C4 | 21.7 | Symmetrical | 97 | 90 | Recommended for highly hydrophobic peptides to improve recovery.[7] |
| Phenyl | 26.1 | Symmetrical | 95 | 85 | Offers alternative selectivity, potentially resolving close-eluting impurities.[7] |
Table 2: Troubleshooting Guide for Hydrophobic Peptide Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Purity | Incomplete coupling or deprotection during SPPS due to aggregation on the resin.[3] | Use a low-substitution resin; perform double couplings for the hydrophobic residues; add a small percentage of DBU to the piperidine deprotection solution.[3] |
| Sample Precipitation on Injection | The sample solvent is too strong (high organic content) compared to the initial mobile phase. | Ensure the sample is dissolved in a solvent composition as close as possible to the initial mobile phase conditions. |
| Broad or Tailing Peaks | Secondary interactions with the column; peptide aggregation on the column. | Increase column temperature (40-60°C); switch to a less hydrophobic stationary phase (C8 or C4); use a different ion-pairing agent (e.g., formic acid for LC-MS).[3][6] |
| No Peptide Elution / Low Recovery | Irreversible adsorption of the peptide to the stationary phase.[3] | Use a C4 or phenyl column; increase the final concentration of the organic modifier in the gradient; try a different organic solvent like isopropanol.[3] |
| Multiple Peaks in Purified Fraction | Co-eluting impurities; peptide degradation (oxidation of Met, deamidation of Asn/Gln). | Optimize the gradient to be shallower around the target peak; ensure fresh solvents are used; analyze fractions by mass spectrometry to identify byproducts. |
Conclusion
The purification of peptides containing this compound requires a specialized approach to overcome challenges related to hydrophobicity and aggregation. By employing systematic solubility testing, optimizing RP-HPLC conditions—particularly through the use of less retentive stationary phases like C4 or C8 and elevated temperatures—and implementing a shallow elution gradient, researchers can achieve high purity and recovery. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in peptide drug development.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. nestgrp.com [nestgrp.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. hplc.eu [hplc.eu]
- 7. harvardapparatus.com [harvardapparatus.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-1-Nal-OH Solubility in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-1-Nal-OH in Dimethylformamide (DMF) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMF important?
This compound, or N-α-Fmoc-L-1-naphthylalanine, is an amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The bulky and hydrophobic naphthyl side chain can enhance the biological activity of peptides. Its complete dissolution in DMF is crucial for efficient and successful peptide coupling reactions. Incomplete solubility can lead to lower yields and the incorporation of deletion sequences in the final peptide product.
Q2: Why does this compound have poor solubility in DMF?
The limited solubility of this compound in DMF is primarily due to its highly hydrophobic nature, conferred by both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the large, aromatic naphthyl side chain. These nonpolar moieties can lead to intermolecular aggregation, making it difficult for the polar aprotic solvent DMF to effectively solvate the molecule.
Q3: What are the immediate signs of poor solubility during my experiment?
Signs of poor solubility include the presence of undissolved particulate matter, a cloudy or hazy appearance of the solution, or the formation of a gel-like substance. These indicators suggest that the this compound is not fully solvated and should not be used for the coupling reaction without further intervention.
Q4: Can I proceed with the coupling reaction if the solution is slightly cloudy?
It is strongly advised against proceeding with a coupling reaction if the this compound solution is not completely clear. A cloudy solution indicates the presence of undissolved amino acid, which will result in an incomplete reaction, leading to a lower yield of the desired peptide and the generation of difficult-to-remove impurities.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in DMF and provides systematic solutions.
Issue 1: this compound does not fully dissolve in DMF at room temperature.
-
Root Cause: High hydrophobicity of the molecule leading to aggregation and insufficient solvation by DMF alone.
-
Solutions:
-
Sonication: Utilize an ultrasonic bath to break up aggregates and enhance dissolution.
-
Gentle Heating: Warm the solution to 30-40°C to increase the kinetic energy of the solvent and solute molecules, thereby improving solubility. Avoid excessive heat to prevent potential degradation.
-
Co-solvents: Introduce a stronger solvent to improve the overall solvating power of the mixture.
-
Issue 2: The solution becomes cloudy upon addition of activation reagents.
-
Root Cause: The change in the chemical environment upon adding activation reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA) can sometimes decrease the solubility of the activated amino acid.
-
Solution:
-
Pre-dissolution in a stronger solvent: Dissolve the this compound in a minimal amount of a stronger co-solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) before adding it to the main DMF solution.
-
Immediate use: Use the activated amino acid solution immediately after preparation to minimize the time for potential precipitation.
-
Quantitative Data: Solubility of Hydrophobic Fmoc-Amino Acids
| Fmoc-Amino Acid | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (228.58 mM) [1] | Sonication may be required. |
| This compound | DMF | Limited | Generally lower than in DMSO or NMP. |
| This compound | NMP | Good | Often a better solvent than DMF for hydrophobic amino acids. |
| Fmoc-Trp(Boc)-OH | DMF | Good | Generally soluble but can vary by supplier. |
| Fmoc-Phe-OH | DMF | Good | Generally soluble. |
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving this compound in DMF
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to the vial.
-
Initial Mixing: Vortex the vial for 1-2 minutes to suspend the solid.
-
Observation: Visually inspect the solution for any undissolved particles or cloudiness.
-
Troubleshooting: If the solution is not clear, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution of this compound using Co-solvents and Physical Methods
-
Co-solvent Addition: To the suspension from Protocol 1, add NMP or DMSO dropwise while vortexing until the solution becomes clear. Typically, 10-20% (v/v) of the co-solvent is sufficient.
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. Monitor the solution for clarity.
-
Gentle Heating: If sonication is not fully effective, warm the solution in a water bath at 30-40°C for 5-10 minutes with occasional swirling.
-
Final Inspection: Once the solution is completely clear, allow it to cool to room temperature before proceeding with the activation and coupling steps.
Workflow for Dissolving Poorly Soluble this compound
The following diagram illustrates the decision-making process and workflow for dissolving this compound in DMF for use in SPPS.
Caption: Workflow for dissolving this compound in DMF.
References
Technical Support Center: Preventing Peptide Aggregation with Fmoc-L-Nal-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Fmoc-L-1-Naphthylalanine (Fmoc-L-1-Nal-OH) to mitigate peptide aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for Fmoc-L-1-Nal-OH in preventing peptide aggregation?
A1: Fmoc-L-1-Nal-OH possesses a bulky naphthyl group as its side chain. This large, aromatic moiety is thought to introduce significant steric hindrance, which can disrupt the formation of the intermolecular hydrogen bonds that lead to the β-sheet structures characteristic of peptide aggregation.[1] By physically preventing peptide chains from aligning, Fmoc-L-1-Nal-OH can help maintain the solubility of the growing peptide on the solid support.
Q2: How does Fmoc-L-1-Nal-OH compare to other anti-aggregation strategies like pseudoproline dipeptides?
A2: Both Fmoc-L-1-Nal-OH and pseudoproline dipeptides aim to disrupt the secondary structure of the growing peptide chain.[2][3] Pseudoproline dipeptides introduce a "kink" in the peptide backbone, effectively breaking β-sheet formation.[2][3] Fmoc-L-1-Nal-OH, on the other hand, relies on the steric bulk of its side chain. The choice between these depends on the specific peptide sequence. For sequences containing Ser or Thr, a pseudoproline dipeptide is a well-established option.[2] Fmoc-L-1-Nal-OH can be considered for hydrophobic sequences where the introduction of a bulky, aromatic residue may also be desirable for the final peptide's properties.
Q3: Can the incorporation of Fmoc-L-1-Nal-OH negatively impact the solubility of the final peptide?
A3: Yes, this is a critical consideration. While the bulky naphthyl group can disrupt aggregation on the resin, it also significantly increases the hydrophobicity of the peptide.[1] In some cases, this can lead to poor solubility of the final, cleaved peptide in aqueous solutions. Therefore, the position and number of 1-Nal residues should be carefully considered in the context of the overall sequence.
Q4: When should I consider using Fmoc-L-1-Nal-OH in my peptide synthesis?
A4: Consider incorporating Fmoc-L-1-Nal-OH when you are synthesizing peptides known to be prone to aggregation, particularly those with hydrophobic stretches. It is a valuable tool for "difficult sequences" where standard protocols may fail. It is advisable to consider its use proactively in sequences that lack proline residues, which naturally disrupt secondary structures.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Incomplete or slow coupling of Fmoc-L-1-Nal-OH | Steric hindrance from the bulky naphthyl group. | - Use a more potent coupling reagent such as HATU or HCTU. - Extend the coupling time (e.g., 2-4 hours or overnight). - Perform a double coupling.[4] - Consider using a benzotriazole activation methodology.[5] |
| Poor swelling of the resin after coupling with Fmoc-L-1-Nal-OH | On-resin aggregation is still occurring. | - Incorporate Fmoc-L-1-Nal-OH at a different position in the sequence. - Use a combination of anti-aggregation strategies, such as using a more polar solvent like NMP or adding chaotropic salts (e.g., LiCl). |
| The final peptide has poor solubility in aqueous buffers | Increased hydrophobicity due to the naphthyl group. | - If possible, reduce the number of 1-Nal residues in the sequence. - Test a range of purification and final buffer conditions, including the use of organic co-solvents (e.g., acetonitrile, DMSO) or detergents. |
| Incomplete Fmoc deprotection following a 1-Nal residue | Aggregation is hindering access of the deprotection reagent. | - Increase the deprotection time or perform a second deprotection step. - Use a stronger base for deprotection, such as DBU in combination with piperidine. |
Quantitative Data
Table 1: Properties of Fmoc-L-1-Nal-OH
| Property | Value |
| CAS Number | 96402-49-2 |
| Molecular Formula | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) |
Table 2: Qualitative Comparison of Anti-Aggregation Strategies
| Strategy | Mechanism | Advantages | Potential Disadvantages |
| Fmoc-L-1-Nal-OH | Steric hindrance from bulky side chain disrupts β-sheet formation.[1] | Can be incorporated at various positions. May enhance peptide stability. | Can significantly decrease the solubility of the final peptide. Coupling can be slow. |
| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting secondary structures.[2][3] | Highly effective and well-documented. Regenerates the native Ser or Thr residue upon cleavage. | Limited to insertion at Ser or Thr residues. Can be more expensive. |
| Dmb/Hmb-protected Amino Acids | A bulky group on the backbone nitrogen sterically hinders hydrogen bonding. | Can be used for any amino acid residue. | Coupling to the Dmb/Hmb-protected amino acid can be difficult. |
| Chaotropic Salts (e.g., LiCl) | Disrupt hydrogen bonding networks. | Easy to implement by adding to the solvent. | May need to be removed during purification. Can sometimes interfere with coupling reactions. |
| Elevated Temperature/Microwave | Provides energy to break up aggregates and speed up reactions. | Can be very effective for both deprotection and coupling. | May increase the risk of side reactions, such as racemization. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-1-Nal-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-1-Nal-OH (0.3 mmol, 3 eq.), HBTU (0.285 mmol, 2.85 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL). Add DI(S)PEA (0.6 mmol, 6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Confirmation of Coupling: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed to Protocol 2.
Protocol 2: Modified Coupling for Sterically Hindered Fmoc-L-1-Nal-OH
-
Follow Steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-1-Nal-OH (0.5 mmol, 5 eq.) and HATU (0.475 mmol, 4.75 eq.) in DMF (2 mL). Add DI(S)PEA (1.0 mmol, 10 eq.) and allow to pre-activate for 1 minute.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 4 hours. Alternatively, the coupling can be left overnight.
-
Washing: Drain the coupling solution and wash the resin as described in Protocol 1.
-
Confirmation of Coupling: Perform a Kaiser test. If the test is still positive, a second coupling with fresh reagents is recommended.
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Proposed mechanism of aggregation disruption by Fmoc-L-1-Nal-OH.
Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-L-1-Nal-OH.
References
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-1-Nal-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete coupling of Fmoc-1-Nal-OH during solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of the 1-naphthylalanine side chain presents unique challenges that can lead to lower yields and purity. This guide offers a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often difficult?
A1: The coupling of this compound can be challenging due to two main factors:
-
Steric Hindrance: The bulky naphthyl group can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1]
-
Hydrophobicity and Aggregation: The hydrophobic nature of the naphthylalanine side chain increases the tendency of the peptide to aggregate on the resin.[1][2] This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.[3]
Q2: How can I detect an incomplete coupling of this compound?
A2: Incomplete coupling can be identified using several on-resin monitoring techniques. The most common is the Kaiser test, which detects the presence of free primary amines. A positive Kaiser test (blue or purple beads) after the coupling step indicates that unreacted amines are still present, signifying an incomplete reaction.[4][5] It's important to note that the Kaiser test is not reliable for secondary amines like proline.[6]
Q3: Is a single, extended coupling time a good strategy for this compound?
A3: While extending the coupling time can be beneficial, a single long coupling is often less effective than a double coupling. The activating reagents can lose their potency over time. A second coupling with fresh, activated this compound ensures a higher concentration of the reactive species to drive the reaction to completion.[7]
Q4: Can the choice of solvent impact the coupling efficiency of this compound?
A4: Yes, the solvent plays a crucial role. While DMF is a standard solvent, for difficult and aggregation-prone sequences, using N-methylpyrrolidone (NMP) or adding chaotropic agents or "magic mixtures" can improve solvation and disrupt secondary structures, leading to better coupling outcomes.[8][9]
Troubleshooting Guide
A positive Kaiser test after the coupling of this compound indicates an incomplete reaction. The following troubleshooting guide provides a logical workflow to address this issue.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation
Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | High reactivity, fast kinetics, low racemization risk. Especially effective for sterically hindered amino acids.[3][10][11] | Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[11][12] |
| HBTU | Uronium/Aminium | Good balance of reactivity and cost, widely used.[3][10] | Generally less reactive than HATU for hindered residues, higher risk of epimerization.[3] |
| PyBOP® | Phosphonium | High coupling efficiency, byproducts are less hazardous than those from BOP.[12] | Can be less effective than HATU for the most challenging couplings. |
| COMU® | Uronium/Aminium | High reactivity comparable to HATU, safer (non-explosive byproducts), better solubility.[10] | Higher cost. |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, good performance, and safer than HOBt.[12] | Generally less reactive than uronium/phosphonium reagents for hindered couplings. |
Strategies to Overcome Peptide Aggregation
| Strategy | Description | Typical Application |
| Chaotropic Salts | Adding salts like LiCl or NaClO₄ to washes before coupling disrupts secondary structures.[8][12] | For sequences prone to strong aggregation. |
| Alternative Solvents | Using NMP instead of DMF, or adding DMSO can improve solvation.[8][9] | When poor resin swelling is observed. |
| Elevated Temperature | Performing the coupling at a higher temperature (e.g., 40-50°C) can increase reaction kinetics and disrupt aggregation.[13][14] | For slow or incomplete couplings due to aggregation. |
| "Magic Mixture" | A solvent system containing DCM/DMF/NMP, Triton X100, and ethylene carbonate at elevated temperatures.[8] | For extremely difficult, hydrophobic sequences. |
Experimental Protocols
Protocol 1: Standard HATU Coupling for this compound
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add a tertiary amine base such as DIPEA (6 equivalents) to the solution and mix briefly.[16]
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is negative (yellow/colorless beads), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
-
If the Kaiser test is positive (blue beads), proceed to Protocol 2: Double Coupling.
-
Protocol 2: Double Coupling of this compound
-
First Coupling:
-
Follow steps 1-3 of Protocol 1.
-
-
Washing:
-
After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
-
Second Coupling:
-
Repeat the activation of a fresh portion of this compound with HATU and DIPEA as described in step 2 of Protocol 1.
-
Add the newly activated solution to the resin and agitate for another 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test.
-
If the test is negative, wash the resin as described in step 4 of Protocol 1.
-
If the test remains positive, consider capping the unreacted amines with acetic anhydride and proceeding to the next amino acid, or move to more advanced troubleshooting strategies.
-
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation:
-
Transfer a small sample of resin beads (approximately 5-10 mg) to a small test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the following three solutions to the test tube:[5]
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
-
-
Heating:
-
Heat the test tube at 100-120°C for 3-5 minutes.[6]
-
-
Observation:
-
Negative Result (Coupling Complete): The resin beads and solution remain yellow or colorless.
-
Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a dark blue or purple color.[4]
-
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound coupling and troubleshooting.
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. csbio.com [csbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
Side reactions associated with Fmoc-1-Nal-OH in peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-1-Nal-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The most prevalent side reactions when incorporating this compound stem from its bulky and hydrophobic naphthyl side chain. These include:
-
Incomplete Coupling: The steric hindrance of the naphthyl group can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to lower coupling efficiency and deletion sequences.[1][2]
-
Aggregation: The hydrophobic nature of the naphthyl group can promote inter- and intra-chain aggregation of the peptide on the solid support. This can physically block reactive sites, leading to failed couplings and deprotections.[3]
-
Racemization: Although less common for most amino acids under standard Fmoc-SPPS conditions, the prolonged activation times or stronger coupling reagents sometimes required for bulky residues like 1-Nal can increase the risk of epimerization.[4]
Q2: Why is my peptide synthesis failing or showing low yield after the introduction of this compound?
Low yield or synthesis failure is often a direct consequence of the side reactions mentioned above. Incomplete coupling of this compound leads to a truncated final product, which can be difficult to separate from the desired full-length peptide. Severe aggregation can lead to a complete shutdown of the synthesis by rendering the peptide chains inaccessible for further reactions.[2]
Q3: Are there any specific handling or storage conditions for this compound that I should be aware of?
Like most Fmoc-protected amino acids, this compound should be stored in a cool, dry, and dark place to prevent degradation. It is particularly important to protect it from moisture and prolonged exposure to light, which can compromise its stability and lead to the formation of impurities that may interfere with the synthesis.[1]
Troubleshooting Guides
Issue: Incomplete Coupling of this compound
Symptoms:
-
Presence of a significant deletion peak (target mass - mass of 1-Nal residue) in the crude mass spectrum.
-
A positive Kaiser test (indicating free amines) after the coupling step.[1]
-
Low overall yield of the final peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution | Protocol |
| Steric Hindrance | 1. Double Couple: Repeat the coupling step with a fresh portion of activated this compound.[1] 2. Use a More Potent Coupling Reagent: Switch from standard reagents like DIC/HOBt to more powerful uronium/aminium or phosphonium salt reagents such as HATU, HBTU, or COMU.[5][6] 3. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. | See Experimental Protocols section for detailed procedures. |
| Peptide Aggregation | 1. Change Solvent System: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the DMF to disrupt secondary structures. 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to reduce aggregation. | Consult relevant literature for specific concentrations and temperature profiles. |
| Poor Reagent Quality | 1. Use High-Purity Reagents: Ensure that the this compound and coupling reagents are of high purity (≥99%).[1] 2. Use Anhydrous Solvents: Ensure that DMF and other solvents are anhydrous to prevent hydrolysis of activated esters. | Always use freshly opened, high-quality reagents and solvents. |
Issue: Peptide Aggregation after Incorporating 1-Nal
Symptoms:
-
Noticeable shrinking or clumping of the resin beads.
-
Slow or incomplete Fmoc deprotection in subsequent steps.
-
Low yields and a complex mixture of byproducts in the final crude product.
Possible Causes and Solutions:
| Cause | Recommended Solution | Protocol |
| Hydrophobic Interactions | 1. Incorporate Pseudoproline Dipeptides: If the sequence allows, introduce a pseudoproline dipeptide before the 1-Nal residue to disrupt secondary structure formation. 2. Use a Low-Loading Resin: A lower substitution level on the resin can increase the distance between peptide chains, reducing the likelihood of aggregation.[7] | Pseudoproline dipeptides are commercially available and can be coupled using standard protocols. |
| Sequence-Dependent Aggregation | 1. Microwave-Assisted Synthesis: The use of microwave energy can help to break up aggregates and accelerate both coupling and deprotection steps. | Requires a dedicated microwave peptide synthesizer and optimized protocols. |
Quantitative Data Summary
| Coupling Reagent | Typical Coupling Efficiency for Hindered Residues (%) | Relative Racemization Risk | Reference |
| DIC/HOBt | 70-85 | Low | [5] |
| HBTU/DIPEA | 90-98 | Low to Medium | [8] |
| HATU/DIPEA | >98 | Low | [5][6] |
| COMU/DIPEA | >98 | Very Low | [6] |
Note: Efficiency can be sequence and condition-dependent.
Experimental Protocols
Protocol 1: Double Coupling of this compound
-
After the initial coupling of this compound, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of activated this compound using your chosen coupling reagent (e.g., HATU/DIPEA).
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for the same duration as the first coupling (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[1]
Protocol 2: Coupling of this compound using HATU
-
Swell the resin in DMF for 30 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to check for completion of the coupling.
Visualizations
Caption: Key side reactions associated with this compound in peptide synthesis.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
Technical Support Center: Optimizing Fmoc Deprotection for Sensitive Sequences
Welcome to the technical support center for optimizing Fmoc (Fluorenylmethyloxycarbonyl) deprotection in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when working with sensitive peptide sequences. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and enhance the yield and purity of your synthetic peptides.
Troubleshooting Guide & FAQs
This section provides answers to specific problems you may encounter during the Fmoc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is considered a "sensitive sequence" in the context of Fmoc deprotection?
A1: A sensitive sequence is a peptide chain that is prone to undesirable side reactions under standard Fmoc deprotection conditions (typically 20% piperidine in DMF). These side reactions can lead to significant impurities that are often difficult to separate from the desired product. Key examples of sensitive sequences include:
-
Sequences prone to aspartimide formation: Peptides containing Asp-Gly, Asp-Asn, or Asp-Ser motifs are highly susceptible to this side reaction.[1][2]
-
Sterically hindered sequences: Long stretches of bulky amino acids (e.g., Val, Ile) or β-branched residues can slow down the deprotection reaction, leading to incomplete Fmoc removal and deletion sequences.
-
Aggregation-prone sequences: Hydrophobic sequences or those that can form stable secondary structures (like β-sheets) on the resin can hinder reagent access, leading to incomplete deprotection.[3]
-
Peptides with C-terminal Cys, His, or Pro: These can be susceptible to racemization or other side reactions.
-
Sequences prone to diketopiperazine formation: This typically occurs at the dipeptide stage, especially with unhindered amino acids like Gly combined with those favoring a cis-amide bond, such as Pro.[4]
Q2: What are the signs of incomplete Fmoc deprotection?
A2: Incomplete Fmoc deprotection results in the failure to couple the next amino acid, leading to N-terminally truncated sequences (deletion sequences).[3] You can detect this issue using several methods:
-
Qualitative Monitoring: The Kaiser test (or ninhydrin test) is a common method.[3][5] After the deprotection step, a small sample of resin beads should give a positive result (dark blue color), indicating the presence of free primary amines. A yellow or faint blue color suggests incomplete deprotection.[5]
-
Quantitative Monitoring: The UV absorbance of the dibenzofulvene (DBF)-piperidine adduct in the filtrate can be monitored spectrophotometrically around 301 nm.[6] A consistent and expected absorbance profile for each cycle indicates successful deprotection. A lower-than-expected absorbance can signify an incomplete reaction.
-
LC-MS Analysis of the Crude Product: The most definitive method is to analyze the final crude peptide. The presence of significant peaks corresponding to the mass of [Target Peptide - one or more amino acids] is a clear indicator of deletion sequences resulting from incomplete deprotection.
Q3: My peptide contains an Asp-Gly sequence and I'm seeing significant impurities. What is happening and how can I fix it?
A3: You are likely observing aspartimide formation. This is a common and problematic side reaction for sequences containing Asp-Xxx motifs, especially where Xxx is Gly, Asn, or Ser.[1][2][7] Under the basic conditions of piperidine-mediated Fmoc deprotection, the backbone amide nitrogen can attack the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring (aspartimide).[1][2] This intermediate can then be opened by piperidine or water to form a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, often with racemization at the aspartic acid's α-carbon.[2][7]
Here are several strategies to mitigate aspartimide formation:
-
Modify Deprotection Conditions:
-
Use a weaker base: Replace 20% piperidine with 5-10% piperazine in DMF or NMP. Piperazine is less basic and has been shown to suppress aspartimide formation.[8]
-
Add an acidic additive: The addition of 0.1 M HOBt (Hydroxybenzotriazole) to the 20% piperidine/DMF solution can reduce aspartimide formation.[8][9]
-
Lower the temperature: Performing the deprotection at a lower temperature can slow the rate of aspartimide formation.
-
-
Use a Sterically Hindered Asp Residue: Incorporate Fmoc-L-Asp(OMpe)-OH or Fmoc-L-Asp(O-3-MePent-3-yl)-OH instead of the standard Fmoc-Asp(OtBu)-OH. The increased steric bulk of these protecting groups hinders the intramolecular cyclization.
-
Utilize Backbone Protection: For very sensitive sequences, using a pseudoproline dipeptide at the residue preceding the Asp can alter the peptide backbone conformation and prevent the side reaction.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of deletion sequences in final product | Incomplete Fmoc deprotection due to peptide aggregation or steric hindrance. | 1. Increase Deprotection Time/Repetitions: Extend the deprotection time or perform a double deprotection (e.g., 2 x 10 minutes). 2. Use a Stronger Base: For aggregation-prone sequences, switch to a deprotection cocktail containing 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF.[10] DBU is a non-nucleophilic, stronger base that can improve deprotection efficiency.[10] 3. Incorporate Pseudoproline Dipeptides: Introduce an Fmoc-Xaa-(ψMe,MePro)-OH dipeptide to disrupt on-resin aggregation.[11] |
| Unexpected peak in LC-MS with the same mass as the target peptide | Aspartimide formation leading to α/β-peptide isomers, which are mass-neutral but chromatographically distinct.[8] | 1. Modify Deprotection Reagent: Use 20% piperidine with 0.1M HOBt, or switch to 10% piperazine in DMF.[8] 2. Reduce Base Exposure: Lower the concentration of piperidine (e.g., to 10%) and decrease the deprotection time, while carefully monitoring for completeness. 3. Use Protected Asp Derivatives: Employ Asp protecting groups with increased steric bulk, such as OMpe.[8] |
| Low yield after synthesizing a long or hydrophobic peptide | Poor solvation and peptide aggregation on the resin, leading to both incomplete deprotection and poor coupling. | 1. Switch to a "Greener" or More Effective Solvent: Consider using NMP (N-Methyl-2-pyrrolidone) instead of DMF, as it can better solvate aggregating sequences.[12] 2. Use Aggregation-Disrupting Building Blocks: Incorporate pseudoproline dipeptides at strategic locations (e.g., every 6-8 residues) within the sequence.[11] 3. Elevated Temperature/Microwave Synthesis: Perform deprotection and coupling steps at an elevated temperature (e.g., 50-75°C) or using a microwave peptide synthesizer to disrupt secondary structures. |
| Racemization of a C-terminal cysteine | Base-catalyzed epimerization during deprotection steps. | 1. Use a Weaker Base: Employ a milder deprotection solution like 10% piperazine in DMF. 2. Protect the Thioamide: For thioamide-containing peptides, which are particularly prone to epimerization, using DBU for deprotection has been shown to reduce this side reaction compared to piperidine.[13] |
Data Summary: Fmoc Deprotection Reagents
The choice of base, its concentration, and the presence of additives can significantly impact the efficiency of Fmoc deprotection and the level of side reactions.
Table 1: Comparison of Common Fmoc Deprotection Cocktails
| Deprotection Reagent | Concentration | Typical Conditions | Advantages | Disadvantages |
| Piperidine | 20% (v/v) in DMF | 2 x 10 min, RT | Standard, well-characterized, effective for most sequences. | Can cause significant aspartimide formation in sensitive sequences.[7] |
| Piperazine | 5-10% (w/v) in DMF | 2 x 15 min, RT | Weaker base, significantly reduces aspartimide formation.[8] | Slower deprotection kinetics compared to piperidine. |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) in DMF | 1 x 5-10 min, RT | Very fast and effective for sterically hindered or aggregating sequences.[10] | DBU is a strong base and can catalyze aspartimide formation; should not be used with Asp-containing peptides without caution.[10] |
| 4-Methylpiperidine | 20% (v/v) in DMF | 2 x 10 min, RT | Functionally equivalent to piperidine but is not a controlled substance.[14][15] | Shares the same disadvantages as piperidine regarding side reactions. |
| Piperazine/DBU | 5% Piperazine, 2% DBU (w/v) in DMF | < 1 min, RT | Extremely rapid deprotection, safer alternative to piperidine.[16][17] | May require an acidic additive like formic acid to suppress side reactions with sensitive residues.[16] |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Wash: Wash the resin with DMF (3 x 1 min).
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully submerged. Agitate gently for 3 minutes.[6]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[6]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the DBF-adduct.[6] The resin is now ready for the next coupling step.
Protocol 2: Deprotection with DBU for Aggregating Sequences
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[18]
-
Resin Swelling & Wash: Swell the resin in DMF and wash as per the standard protocol.
-
Deprotection: Add the DBU/piperidine solution to the resin (10 mL per gram of resin).[10]
-
Reaction: Agitate the mixture for 30 minutes at room temperature.[10]
-
Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5 times).
Protocol 3: Mitigating Aspartimide Formation with Piperazine
-
Reagent Preparation: Prepare a deprotection solution of 10% (w/v) piperazine in DMF.
-
Resin Swelling & Wash: Swell the resin in DMF and wash as per the standard protocol.
-
Deprotection: Add the piperazine solution to the resin.
-
Reaction: Agitate for 2 x 15 minutes at room temperature.
-
Wash: Drain the solution and wash thoroughly with DMF.
Visual Guides
Diagram 1: Fmoc Deprotection Mechanism
Caption: The β-elimination mechanism of Fmoc group removal using piperidine.
Diagram 2: Aspartimide Formation Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. academic.oup.com [academic.oup.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. biotage.com [biotage.com]
- 13. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. peptide.com [peptide.com]
Technical Support Center: Managing Steric Hindrance with Fmoc-L-Nal-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Nal-OH, or Fmoc-3-(1-naphthyl)-L-alanine, is a critical building block for synthesizing peptides with unique structural and functional properties. However, its bulky naphthyl side chain presents significant steric hindrance, often leading to incomplete reactions and challenging syntheses. This guide provides detailed troubleshooting strategies and optimized protocols to effectively manage these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-L-Nal-OH coupling reaction showing low efficiency?
Low coupling efficiency with Fmoc-L-Nal-OH is most commonly attributed to one or more of the following factors:
-
Steric Hindrance: The primary cause is the spatial bulk of the naphthyl group, which physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[1][2]
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered Fmoc-L-Nal-OH, resulting in low concentrations of the active ester intermediate.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine inaccessible for the incoming amino acid.[3]
-
Poor Resin or Solvent Choice: A low-swelling resin can exacerbate steric issues by crowding peptide chains.[4] Similarly, a solvent that does not adequately solvate the peptide and reagents can reduce reaction rates.[5]
Q2: Which coupling reagents are most effective for Fmoc-L-Nal-OH?
For sterically demanding residues like Fmoc-L-Nal-OH, standard carbodiimide reagents (e.g., DIC/HOBt) are often insufficient.[6][7] Switching to more powerful uronium/aminium or phosphonium salt-based reagents is highly recommended.[8][9][10]
| Coupling Reagent | Type | Relative Reactivity | Key Considerations |
| HATU | Uronium/Aminium | Very High | Generally considered the gold standard for difficult couplings due to high reactivity and reduced racemization.[10][11] |
| HCTU | Uronium/Aminium | High | A highly effective and often more cost-efficient alternative to HATU.[9][12] |
| COMU | Uronium/Aminium | Very High | Offers reactivity comparable or superior to HATU and is based on the non-explosive Oxyma leaving group.[8][10][13] |
| PyBOP | Phosphonium | High | An excellent choice for hindered couplings, though phosphonium reagents may have lower solution stability.[9] |
| TBTU/HBTU | Uronium/Aminium | Moderate-High | Effective for many standard couplings but may be less efficient than HATU or COMU for extremely hindered residues.[8] |
Q3: How can I modify my standard coupling protocol to improve the yield for Fmoc-L-Nal-OH?
Several protocol modifications can significantly improve coupling outcomes:
-
Double Coupling: This is one of the most effective strategies. After the initial coupling reaction, the vessel is drained, the resin is washed, and a second, fresh solution of activated Fmoc-L-Nal-OH is added to drive the reaction to completion.[4][14][15]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly difficult sequences.[16]
-
Elevate Temperature: Increasing the temperature to 40-50°C can enhance the reaction rate. This is particularly effective in microwave peptide synthesizers but should be used cautiously to minimize the risk of racemization.[3]
-
Increase Reagent Concentration: Using higher concentrations of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful molecular interactions.[14]
Q4: My Kaiser test is still positive after coupling Fmoc-L-Nal-OH. What should I do?
A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines and confirms incomplete coupling.[17][18][19] Follow this systematic troubleshooting workflow:
-
Recouple: Immediately perform a second coupling (double coupling) using a fresh preparation of activated Fmoc-L-Nal-OH with a high-efficiency reagent like HATU.[15][20]
-
Re-test: Perform another Kaiser test. If the test is now negative (yellow/colorless beads), you can proceed to the next Fmoc deprotection step.[19]
-
Cap Unreacted Amines: If the Kaiser test remains positive after the second coupling, it is crucial to cap the remaining unreacted amines. This permanently blocks them with an acetyl group, preventing the formation of deletion sequences in subsequent steps.[4][20][21] Proceed with a capping step before moving to the next cycle.
Q5: Can solvent or resin choice impact the coupling of sterically hindered amino acids?
Yes, both are critical factors:
-
Solvents: High-purity, anhydrous N,N-Dimethylformamide (DMF) is the standard. However, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or adding up to 25% Dimethyl sulfoxide (DMSO) to DMF can disrupt secondary structures and improve outcomes.[22]
-
Resins: Opt for a resin with good swelling properties, such as a polyethylene glycol (PEG)-based resin. Additionally, using a resin with a lower substitution level (e.g., <0.5 mmol/g) increases the distance between growing peptide chains, thereby reducing intermolecular steric hindrance.[4]
Visualizations
Chemical Pathway for High-Efficiency Coupling```dot
// Nodes FmocNal [label="Fmoc-L-Nal-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU / DIPEA", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; PeptideResin [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; CoupledProduct [label="Fmoc-Nal-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FmocNal -> ActiveEster [label=" Activation ", color="#4285F4", fontcolor="#4285F4"]; HATU -> ActiveEster [color="#4285F4"]; ActiveEster -> CoupledProduct [label=" Coupling ", color="#4285F4", fontcolor="#4285F4"]; PeptideResin -> CoupledProduct [color="#4285F4"]; CoupledProduct -> Byproducts [style=invis]; // for layout }
Caption: Decision workflow for troubleshooting an incomplete Fmoc-L-Nal-OH coupling reaction.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation Mixture Preparation (perform immediately before use):
-
In a separate vial, dissolve Fmoc-L-Nal-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq., optional but recommended) in ~2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the mixture and vortex for 1 minute.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For automated synthesis, program an extended coupling time.
-
-
Washing and Monitoring:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times).
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative result should yield yellow beads). [19]
-
Protocol 2: Double Coupling and Capping Workflow
Follow this protocol if the Kaiser test after an initial coupling (e.g., Protocol 1) is positive.
-
First Coupling & Wash:
-
Perform the initial coupling as described in Protocol 1 (steps 1-3).
-
After the reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
-
Second Coupling (Recoupling):
-
Prepare a fresh activation mixture as described in Protocol 1 (step 2).
-
Add the new mixture to the resin and agitate for another 1-2 hours.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
-
Perform a Kaiser test. [17]If the test is negative, proceed to the next synthesis step.
-
-
Capping (if Kaiser test is still positive):
-
Prepare a fresh capping solution (e.g., a 2:3 ratio of acetic anhydride to pyridine in DMF, or 10% acetic anhydride and 10% DIPEA in DMF). [21][23] * Add the capping solution to the resin and agitate for 30 minutes. [20] * Drain the capping solution and wash the resin thoroughly with DMF (5-7 times) before proceeding to the next Fmoc deprotection.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin - Nanjing Tech University [pure.njtech.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. kilobio.com [kilobio.com]
- 16. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
- 23. chem.uci.edu [chem.uci.edu]
Technical Support Center: The Impact of Fmoc-1-Nal-OH on Peptide Secondary Structure
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Fmoc-1-Nal-OH in peptide synthesis and understanding its influence on peptide secondary structure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is an N-terminally protected, unnatural amino acid, specifically a derivative of alanine containing a bulky 1-naphthyl group. It is used in solid-phase peptide synthesis (SPPS) to introduce a large, hydrophobic, and aromatic side chain into a peptide sequence. This can be desirable for several reasons, including mimicking tryptophan, enhancing proteolytic stability, and studying protein-protein interactions.
Q2: What is the primary impact of incorporating 1-Naphthylalanine (1-Nal) on peptide secondary structure?
A2: The incorporation of 1-Nal significantly influences peptide secondary structure, primarily through aromatic stacking interactions and steric effects. It has been shown to stabilize β-hairpin conformations. In a study of a 12-residue peptide, the introduction of 1-Nal was found to promote a well-defined β-hairpin structure through favorable edge-to-face aromatic interactions, similar to those observed with tryptophan.[1][2]
Q3: Are there challenges associated with the use of this compound in SPPS?
A3: Yes, the bulky and hydrophobic nature of the 1-naphthyl group can present challenges during peptide synthesis. These include potential difficulties in coupling efficiency due to steric hindrance and an increased tendency for the peptide to aggregate on the solid support. These issues can lead to lower yields and purification challenges.
Q4: How can I improve the coupling efficiency of this compound?
A4: To improve coupling efficiency, consider the following strategies:
-
Use a more potent coupling reagent: Reagents such as HBTU, HATU, or COMU are often more effective for sterically hindered amino acids.
-
Double coupling: Performing the coupling step twice with a fresh portion of activated this compound can help drive the reaction to completion.
-
Increase coupling time: Extending the reaction time can allow for more complete coupling.
-
Elevated temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve efficiency, but should be done with caution to avoid side reactions.
Q5: My peptide containing 1-Nal is aggregating during synthesis. What can I do?
A5: On-resin aggregation is a common issue with hydrophobic peptides. To mitigate this, you can:
-
Switch to a more polar solvent: Using N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF) can improve solvation.
-
Incorporate chaotropic salts: Adding salts like LiCl to the coupling and deprotection steps can disrupt hydrogen bonding and reduce aggregation.
-
Use "difficult sequence" protocols: These often involve a combination of the above strategies as well as the use of specialized resins.
Troubleshooting Guides
Problem 1: Low Yield of 1-Nal-Containing Peptide
-
Symptom: After cleavage and purification, the final yield of the desired peptide is significantly lower than expected.
-
Possible Cause 1: Incomplete Coupling of this compound. The steric bulk of the naphthyl group can hinder the coupling reaction.
-
Solution:
-
Perform a test cleavage and mass spectrometry analysis of a small amount of resin after the 1-Nal coupling step to confirm its incorporation.
-
If incorporation is low, re-synthesize the peptide using a more potent coupling reagent (e.g., HATU) and/or perform a double coupling for the this compound residue.
-
-
-
Possible Cause 2: Aggregation during Synthesis. The hydrophobic nature of 1-Nal can promote on-resin aggregation, leading to incomplete deprotection and coupling in subsequent steps.
-
Solution:
-
During synthesis, monitor for signs of aggregation such as poor resin swelling or clumping.
-
Employ aggregation-disrupting conditions, such as using NMP as a solvent or adding chaotropic salts (e.g., LiCl) to your coupling and deprotection solutions.
-
-
Problem 2: Unexpected Secondary Structure Observed in CD Spectroscopy
-
Symptom: Circular Dichroism (CD) spectroscopy of the purified peptide does not show the expected secondary structure (e.g., a clear β-hairpin signature).
-
Possible Cause 1: Incorrect Peptide Sequence or Purity. Deletion sequences or other impurities from a difficult synthesis can significantly alter the CD spectrum.
-
Solution:
-
Verify the mass of the purified peptide with high-resolution mass spectrometry to confirm the correct sequence.
-
Assess the purity of the sample by HPLC. If significant impurities are present, further purification may be necessary.
-
-
-
Possible Cause 2: Environmental Conditions. The conformation of a peptide can be highly dependent on the solvent, pH, and salt concentration.
-
Solution:
-
Ensure the buffer conditions used for CD analysis are appropriate for promoting the desired structure. For β-hairpins, a neutral pH buffer (e.g., phosphate buffer at pH 7.0) is a good starting point.
-
Consider performing a solvent titration (e.g., with trifluoroethanol) to see if the peptide can be induced to fold into the expected conformation.
-
-
Data Presentation
The incorporation of 1-Naphthylalanine can have a pronounced effect on the secondary structure of a peptide, often promoting a more defined conformation. The following table summarizes representative data from a study on a 12-residue peptide, illustrating the stabilization of a β-hairpin structure upon substitution with 1-Nal.
| Peptide Sequence | Key Residues | Predominant Secondary Structure | Molar Ellipticity at 216 nm (deg·cm²·dmol⁻¹) | Reference |
| Ac-RYVEVX PLY IIR-NH₂ | X=V, Y=V | Random Coil / Unstructured | ~ -2,000 | [1][2] |
| Ac-RYVEVW PLW IIR-NH₂ | X=W, Y=W | β-hairpin | ~ -10,000 | [1][2] |
| Ac-RYVEV1-Nal PL1-Nal IIR-NH₂ | X=1-Nal, Y=1-Nal | β-hairpin | ~ -9,500 | [1][2] |
Note: The molar ellipticity values are approximations based on graphical data presented in the cited literature for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a 1-Nal-Containing Peptide
This protocol outlines the manual synthesis of a generic 12-mer peptide containing 1-Nal on Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (4 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as in step 2.
-
-
This compound Coupling:
-
In a separate vial, dissolve this compound (4 eq.), HATU (4 eq.), and HOAt (4 eq.) in NMP.
-
Add DIPEA (8 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 4 hours. Consider performing a second coupling.
-
Wash the resin as in step 2.
-
-
Monitoring: After each coupling step, perform a Kaiser test to ensure the absence of free primary amines.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the lyophilized, purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Determine the precise peptide concentration by UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or by quantitative amino acid analysis.
-
Prepare a final sample for CD analysis with a concentration of approximately 25-50 µM.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.
-
Set the measurement parameters: Wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, 3 accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using a 1 mm pathlength quartz cuvette.
-
Record the spectrum of the peptide sample under the same conditions.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n) where c is the molar concentration, l is the pathlength in cm, and n is the number of amino acid residues.
-
-
Secondary Structure Estimation: Use a deconvolution program (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and structural analysis of a 1-Nal-containing peptide.
Caption: Troubleshooting guide for low coupling efficiency of this compound during SPPS.
References
Strategies for synthesizing difficult sequences containing Fmoc-1-Nal-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of challenging peptide sequences containing the sterically hindered and hydrophobic amino acid, Fmoc-1-Nal-OH.
Troubleshooting Guide
Incorporating this compound into a peptide sequence often presents challenges due to its bulky naphthyl side chain, which can lead to incomplete coupling reactions and aggregation of the growing peptide chain. This guide provides solutions to common problems encountered during synthesis.
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
A positive Kaiser test (blue or purple beads) after the coupling step.
-
Presence of deletion sequences (-14 Da for a missed 1-Nal residue) in the final mass spectrum.
-
Low yield of the desired peptide.
Root Causes and Solutions:
| Root Cause | Recommended Action | Rationale |
| Steric Hindrance | Employ a more potent coupling reagent. Options include uronium/aminium salts like HATU, HCTU, or phosphonium salts like PyBOP. A double coupling strategy is also highly recommended. | The bulky naphthyl group of 1-Nal physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain. More reactive coupling agents can overcome this kinetic barrier. |
| Peptide Aggregation | Use aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the DMF.[1][2] Consider using chaotropic salts like LiCl or KSCN in the coupling mixture.[1] | The hydrophobic nature of the 1-Nal side chain can promote the formation of secondary structures (β-sheets) in the growing peptide, leading to interchain aggregation and reduced accessibility of the reactive sites.[1] |
| Suboptimal Activation | Ensure pre-activation of the this compound with the coupling reagent and a base (e.g., DIPEA) for a sufficient time before adding to the resin. | Incomplete activation of the carboxylic acid will lead to poor coupling efficiency. |
Comparative Data on Coupling Reagents for Sterically Hindered Amino Acids:
While specific comparative data for this compound is limited, the following table, extrapolated from studies on other sterically hindered residues, provides an indication of the relative effectiveness of common coupling reagents.[3][4][5]
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Indicative Purity (%) | Key Considerations |
| DIC/HOBt | Carbodiimide | 60 - 120 | 90 - 95 | Cost-effective but may be insufficient for highly hindered couplings. |
| HBTU | Uronium/Aminium Salt | 30 - 60 | 95 - 98 | Fast and efficient, but can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP | Phosphonium Salt | 30 - 60 | 95 - 98 | Good for hindered couplings with a lower risk of guanidinylation. |
| HATU | Uronium/Aminium Salt | 20 - 45 | > 99 | Highly reactive and excellent for sterically demanding couplings with low racemization. |
| COMU | Uronium/Aminium Salt | 20 - 45 | > 99 | Very high reactivity with safer byproducts compared to benzotriazole-based reagents. |
Issue 2: Aggregation of the Peptide Chain Post-1-Nal Incorporation
Symptoms:
-
Poor resin swelling.[1]
-
Slow or incomplete Fmoc deprotection in subsequent cycles.[1]
-
Reduced flow rate in automated synthesizers.
-
False negatives in colorimetric monitoring tests (e.g., Kaiser test).
Root Causes and Solutions:
| Root Cause | Recommended Action | Rationale |
| Interchain Hydrogen Bonding | Incorporate a pseudoproline dipeptide at a strategic location in the sequence (every 6-7 residues). | Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures that lead to aggregation. |
| Hydrophobic Collapse | Synthesize the peptide at an elevated temperature (e.g., 50-60°C). | Increased temperature can provide the necessary energy to disrupt intermolecular hydrogen bonds and improve solvation of the peptide chains. |
| Poor Solvation | Use the "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.[1] | This solvent combination is designed to enhance the solvation of aggregating peptide sequences. |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is recommended for the incorporation of this compound to mitigate incomplete coupling due to steric hindrance.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling: a. In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. b. Add DIPEA (6 eq.) to the solution and allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Take a small sample of the resin and perform a Kaiser test.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Second Coupling: a. Repeat steps 2a-2d with a fresh solution of activated this compound. b. After the second coupling, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Final Washing: Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) before proceeding to the next deprotection step.
Protocol 2: Fmoc Deprotection with Extended Time for Aggregated Sequences
This protocol is for the Fmoc deprotection step following the incorporation of 1-Nal or other hydrophobic residues that may induce aggregation.
Materials:
-
Peptide-resin with a terminal Fmoc-protected amino acid
-
20% Piperidine in DMF
-
DMF
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain and Repeat: Drain the solution and add a fresh aliquot of 20% piperidine in DMF.
-
Extended Deprotection: Agitate the mixture for an extended period, typically 20-30 minutes. For highly aggregated sequences, this time can be further increased.
-
Monitoring (Optional): The deprotection can be monitored by taking aliquots of the solution and measuring the UV absorbance of the dibenzofulvene-piperidine adduct. The reaction is complete when the absorbance no longer increases.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of piperidine and the adduct.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in peptide synthesis?
A1: this compound is challenging due to two main properties:
-
Steric Hindrance: The large, bulky 1-naphthyl group creates significant steric hindrance around the alpha-carbon, which can slow down or prevent the complete reaction of the activated carboxyl group with the N-terminal amine of the growing peptide chain.
-
Hydrophobicity: The aromatic naphthyl side chain is highly hydrophobic, which increases the propensity of the peptide to aggregate on the solid support, especially in longer sequences or those containing other hydrophobic residues. This aggregation can block reactive sites, leading to incomplete reactions.[1]
Q2: Can I use standard coupling reagents like DIC/HOBt for this compound?
A2: While it is possible to use DIC/HOBt, it is often inefficient for coupling sterically hindered amino acids like this compound, leading to low yields and deletion byproducts. For a higher probability of success, it is strongly recommended to use more potent coupling reagents such as HATU, HCTU, or PyBOP. A double coupling strategy is also advisable.
Q3: My Kaiser test is negative after coupling this compound, but my mass spectrum shows a significant amount of deletion sequence. What could be the reason?
A3: In cases of severe peptide aggregation, the N-terminal amines can become buried within the aggregated peptide-resin matrix, making them inaccessible to the ninhydrin reagent of the Kaiser test. This can lead to a "false negative" result, where the test indicates a complete reaction even though a significant portion of the peptide chains have not reacted. If you suspect aggregation, it is crucial to rely on analytical methods like mass spectrometry of a test cleavage to confirm the coupling efficiency.
Q4: How can I proactively prevent aggregation when I know my sequence contains this compound and other hydrophobic residues?
A4: A proactive approach is the best strategy. Consider the following from the start of your synthesis:
-
Resin Choice: Use a low-substitution resin or a PEG-based resin (e.g., TentaGel) to increase the distance between peptide chains and reduce the likelihood of intermolecular aggregation.[1]
-
Sequence Design: If possible, insert a "difficult sequence" disrupting element, such as a pseudoproline dipeptide, every 6-7 residues.
-
Solvent System: For the synthesis of the entire peptide, or at least the problematic regions, use NMP instead of DMF, or a mixture of solvents known to reduce aggregation.
Q5: Is there a difference in difficulty between incorporating this compound and Fmoc-2-Nal-OH?
A5: While both are bulky and hydrophobic, some studies suggest that the 1-naphthyl isomer has a greater propensity to induce aggregation and may present more significant steric hindrance compared to the 2-naphthyl isomer. Therefore, when encountering difficulties with a 1-Nal containing sequence, it is important to employ the aggressive strategies outlined in this guide.
Visualizations
Caption: Double coupling workflow for this compound incorporation.
Caption: Decision tree for troubleshooting this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-1-Nal-OH and Fmoc-2-Nal-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide drug design to enhance potency, stability, and receptor selectivity. Naphthylalanine (Nal), a bulky aromatic amino acid, is a common substitute for tryptophan or phenylalanine. It exists as two constitutional isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), which, despite their subtle structural difference, can significantly impact the synthetic process and the final properties of the peptide. This guide provides an objective comparison of Fmoc-1-Nal-OH and Fmoc-2-Nal-OH in the context of solid-phase peptide synthesis (SPPS), supported by established chemical principles and representative experimental protocols.
Physicochemical and Structural Properties
The primary distinction between this compound and Fmoc-2-Nal-OH lies in the attachment point of the alanine side chain to the naphthalene ring. This seemingly minor difference has significant steric and conformational implications.
| Property | This compound | Fmoc-2-Nal-OH |
| Synonyms | Fmoc-3-(1-naphthyl)-L-alanine | Fmoc-3-(2-naphthyl)-L-alanine |
| CAS Number | 96402-49-2[1][2] | 112883-43-9[3][4] |
| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol | 437.49 g/mol |
| Steric Hindrance | Higher, due to the proximity of the peri-hydrogen to the amino acid backbone. | Lower, with the side chain extending from the less hindered 2-position. |
| Conformational Mimicry | Often used as a tryptophan mimic, adopting a similar edge-to-face geometry in aromatic interactions.[5][6] | More akin to a substituted phenylalanine.[5][6] |
| Solubility | Soluble in organic solvents like DMF and NMP. | Soluble in organic solvents like DMF and NMP.[7] |
Performance in Peptide Synthesis: A Comparative Analysis
| Performance Parameter | This compound | Fmoc-2-Nal-OH |
| Coupling Efficiency | Expected to be lower due to significant steric hindrance. May require longer coupling times, double coupling, or the use of more potent activating agents (e.g., HATU, HCTU, COMU) to achieve complete acylation.[8][9][10][11][12] | Expected to be higher than 1-Nal due to lower steric hindrance. Standard coupling conditions (e.g., with HBTU or TBTU) are more likely to be successful, though challenging sequences may still benefit from stronger coupling reagents.[12] |
| Racemization | The potential for racemization exists, as with many amino acids, particularly during the activation step.[13][14][15][16][17] The use of base and extended reaction times to overcome steric hindrance could increase this risk. The addition of an auxiliary nucleophile like HOBt or Oxyma is recommended to suppress racemization. | Less prone to racemization than highly susceptible amino acids like histidine or cysteine.[13][14] However, the risk is not negligible, and standard precautions, such as the use of additives, should be taken. |
| Impact on Peptide Purity | Incomplete coupling can lead to a higher prevalence of deletion sequences in the crude peptide product, potentially complicating purification. | More likely to result in a cleaner crude product with a higher percentage of the target peptide, simplifying subsequent purification by HPLC. |
| Recommended Coupling Agents | HATU, HCTU, COMU, PyBOP.[12] | HBTU, TBTU, HATU, HCTU.[12] |
Experimental Protocols
To objectively compare the performance of this compound and Fmoc-2-Nal-OH, a standardized experimental protocol should be employed where the naphthylalanine isomer is the only variable.
Protocol 1: Comparative Coupling Efficiency in Solid-Phase Peptide Synthesis
Objective: To determine and compare the coupling efficiency of this compound and Fmoc-2-Nal-OH in a model peptide sequence.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound and Fmoc-2-Nal-OH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU/HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Kaiser test kit
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines.
-
Coupling:
-
In a separate vial, pre-activate 3 equivalents of the Fmoc-Nal-OH isomer with 2.9 equivalents of the coupling reagent (e.g., HBTU) and 6 equivalents of DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Kaiser Test: Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) should be performed.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum and then lyophilize.
Protocol 2: Analysis of Peptide Purity and Racemization by HPLC
Objective: To assess the purity of the crude peptides and quantify any racemization of the Nal residue.
Materials:
-
Crude lyophilized peptides
-
HPLC-grade water, acetonitrile, and TFA
-
Reversed-phase C18 HPLC column
-
Chiral HPLC column (for racemization analysis)
Procedure for Purity Analysis:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.[18]
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.
Procedure for Racemization Analysis:
-
Enzymatic Digestion (Optional but Recommended): To analyze the racemization of a specific residue within a longer peptide, the peptide can be digested with a protease to generate smaller fragments containing the Nal residue.
-
Chiral HPLC Analysis:
-
Analyze the peptide (or its fragments) on a suitable chiral stationary phase.
-
The mobile phase and gradient will depend on the specific chiral column used.
-
The separation of the L- and D-Nal containing peptides will allow for the quantification of the epimerized product.
-
Visualizations
Logical Workflow for Comparing Fmoc-Nal Isomers
Caption: Workflow for the comparative analysis of this compound and Fmoc-2-Nal-OH.
Relationship Between Steric Hindrance and Synthetic Outcome
Caption: Impact of steric hindrance on peptide synthesis outcomes for Nal isomers.
Conclusion
The choice between this compound and Fmoc-2-Nal-OH is a critical decision in peptide design that extends beyond the desired final conformation of the peptide. This compound, with its greater steric bulk, presents a more significant synthetic challenge, often requiring optimized coupling protocols to ensure high-purity products. In contrast, Fmoc-2-Nal-OH is generally more straightforward to incorporate into a growing peptide chain. Researchers should carefully consider the trade-off between the desired structural properties imparted by each isomer and the potential synthetic difficulties. For peptides containing 1-Nal, it is advisable to employ more potent coupling reagents and carefully monitor the completion of each coupling step to minimize the formation of deletion impurities.
References
- 1. ≥98.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | C28H23NO4 | CID 2734452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-1-Nal-OH
For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides is crucial for ensuring purity, identity, and quality. Peptides incorporating bulky, aromatic amino acids like 1-naphthylalanine (1-Nal) can present unique challenges in chromatographic separation. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing Fmoc-1-Nal-OH, a common building block in solid-phase peptide synthesis (SPPS). We will explore both achiral (reversed-phase) and chiral separation techniques, providing supporting experimental data and detailed protocols.
The inclusion of this compound in a peptide sequence can significantly impact its hydrophobicity and potential for stereoisomeric impurities. Therefore, robust analytical methods are essential to separate the desired peptide from closely related impurities, including deletion sequences, incompletely deprotected peptides, and diastereomers. This guide will compare the performance of different reversed-phase C18 columns for purity assessment and delve into methods for chiral separation, namely the indirect approach using a chiral derivatizing agent (Marfey's reagent) and the direct approach using a chiral stationary phase (CSP).
Comparison of HPLC Methods for Peptide Analysis
The choice of an HPLC method for analyzing peptides containing this compound depends on the analytical goal: routine purity assessment or determination of enantiomeric purity.
Reversed-Phase HPLC for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of synthetic peptides. The separation is based on the hydrophobicity of the molecules. The choice of the stationary phase (the column) can significantly influence the resolution of complex peptide mixtures.
| Column Type | Particle Technology | Key Characteristics | Performance for Peptides with 1-Nal |
| Standard C18 | Fully Porous Silica | Traditional choice, good retention for hydrophobic peptides. | Good retention, may require optimization of mobile phase for peak shape. |
| CSH™ C18 | Charged Surface Hybrid | Contains a low-level positive surface charge, leading to improved peak shape with formic acid (FA) mobile phases and unique selectivity.[1] | Excellent peak shape, potentially different selectivity compared to standard C18, beneficial for resolving complex mixtures.[1] |
| BEH C18 | Ethylene Bridged Hybrid | Mechanically strong particles, stable over a wide pH range. | Robust performance, good for method development across different pH values. |
| CORTECS™ C18+ | Solid-Core | Higher efficiency and peak capacity compared to fully porous particles of the same size.[2] | Sharper peaks and better resolution, ideal for separating closely eluting impurities.[2] |
Chiral HPLC for Enantiomeric Purity
Ensuring the stereochemical integrity of a peptide is critical, as different enantiomers can have vastly different biological activities. Chiral HPLC can be performed using indirect or direct methods.[3]
| Method | Principle | Advantages | Disadvantages |
| Indirect Method (Marfey's Reagent) | Derivatization of the peptide enantiomers with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard achiral C18 column.[3][4] | Utilizes standard HPLC instrumentation; high sensitivity. | Requires an additional derivatization step; potential for side reactions.[5] |
| Direct Method (Chiral Stationary Phase) | Enantiomers are separated directly on a column containing a chiral selector immobilized on the stationary phase.[3] | Simplified sample preparation (no derivatization); can be used for preparative separations.[6] | Requires specialized and often more expensive chiral columns; method development can be more complex. |
Experimental Protocols
General Reversed-Phase HPLC for Purity Analysis of a Peptide Containing 1-Nal
This protocol is a general starting point for analyzing the purity of a crude or purified peptide containing a 1-Nal residue.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (the naphthyl group of 1-Nal absorbs at 280 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Indirect Chiral Analysis using Marfey's Reagent
This protocol is for determining the enantiomeric purity of a peptide containing 1-Nal after hydrolysis to its constituent amino acids.
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Evaporate the HCl under vacuum.
-
-
Derivatization:
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM triethylammonium phosphate, pH 3.0).
-
Detection: UV absorbance at 340 nm.
-
Direct Chiral Analysis using a Chiral Stationary Phase
This protocol outlines the direct separation of peptide enantiomers containing 1-Nal.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC™ T).
-
Mobile Phase: A polar ionic mobile phase, for example, a mixture of methanol, acetic acid, and triethylamine in water. The exact composition needs to be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide sample in the mobile phase at a concentration of 1 mg/mL.
Visualizations
Caption: General workflow for RP-HPLC analysis of peptides.
Caption: Workflow for indirect chiral analysis using Marfey's reagent.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
Characterizing Fmoc-1-Nal-OH Peptides: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of peptides containing the bulky, hydrophobic Fmoc-protected amino acid, N-α-Fmoc-L-1-naphthylalanine (Fmoc-1-Nal-OH). We present a comparative overview of ionization and fragmentation methods, supported by predicted fragmentation data and detailed experimental protocols.
The incorporation of unnatural amino acids like 1-naphthylalanine (1-Nal) is a key strategy in drug design to enhance peptide stability, receptor affinity, and biological activity. However, the hydrophobicity and bulky nature of both the Fmoc protecting group and the 1-Nal side chain present unique challenges for characterization by mass spectrometry. This guide aims to provide practical insights into overcoming these challenges and selecting the optimal analytical approach.
Comparison of Ionization Techniques: ESI vs. MALDI
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques for peptide analysis. The choice between them often depends on the sample complexity, desired throughput, and the specific information required.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Generates ions from a liquid solution by applying a high voltage. | Co-crystallizes the analyte with a matrix, which absorbs laser energy to desorb and ionize the analyte. |
| Ionization State | Typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). | Primarily generates singly charged ions ([M+H]⁺). |
| Sample Throughput | Lower, often coupled with liquid chromatography (LC) for sample separation. | Higher, suitable for rapid screening of multiple samples. |
| Tolerance to Salts | Lower, salts can suppress the analyte signal. | Higher, more tolerant to salts and buffers. |
| Application | Well-suited for complex mixtures and for obtaining information on the solution-phase conformation of peptides. | Ideal for determining the molecular weight of pure samples or simple mixtures and for imaging applications. |
For this compound peptides, which are prone to aggregation, ESI coupled with reverse-phase liquid chromatography (LC-MS) is often preferred. The chromatographic separation helps to disaggregate the peptides and reduce ion suppression effects.
Fragmentation Methods: A Head-to-Head Comparison of CID and ETD
Tandem mass spectrometry (MS/MS) is essential for peptide sequencing and structural elucidation. Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) are two distinct fragmentation techniques that provide complementary information.
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Fragmentation is induced by collision with an inert gas, leading to cleavage of the peptide backbone amide bonds. | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the N-Cα bond. |
| Fragment Ions | Primarily produces b- and y-type ions . | Primarily produces c- and z-type ions . |
| Information Provided | Provides robust sequence information, particularly for smaller, less charged peptides. | Preserves labile post-translational modifications and is effective for larger, highly charged peptides. |
| Fmoc-Group Behavior | The Fmoc group can be labile under CID conditions, leading to a dominant neutral loss. | The Fmoc group is generally more stable, allowing for more extensive backbone fragmentation. |
For this compound peptides, ETD can be particularly advantageous as it minimizes the fragmentation of the Fmoc group itself, thereby yielding more informative sequence ions. However, CID remains a valuable tool, and the observation of a neutral loss of the Fmoc group can be a diagnostic indicator.
Predicted Mass Spectrometry Data for this compound
The following table summarizes the key molecular properties and expected mass-to-charge ratios for the parent molecule, this compound.
| Parameter | Value |
| Chemical Formula | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol |
| Monoisotopic Mass | 437.16 g/mol |
| Expected [M+H]⁺ (m/z) | 438.17 |
| Expected [M+Na]⁺ (m/z) | 460.15 |
Predicted Fragmentation Pattern of a Model Fmoc-1-Nal-Peptide
To illustrate the expected fragmentation, a model dipeptide, Fmoc-1-Nal-Gly-OH, is considered. The table below lists the predicted m/z values for the major fragment ions that would be observed in a CID experiment.
| Ion Type | Sequence | Predicted m/z ([M+H]⁺) |
| b₁ | Fmoc-1-Nal | 420.18 |
| y₁ | Gly | 76.04 |
| a₁ | Fmoc-1-Nal - CO | 392.18 |
| Neutral Loss | [M+H - Fmoc]⁺ | 273.12 |
| Neutral Loss | [M+H - Dibenzofulvene]⁺ | 317.13 |
The fragmentation of the Fmoc group itself is a prominent feature in the CID spectra of Fmoc-protected peptides. The most common fragmentation pathway involves the loss of dibenzofulvene (166.08 Da) or the entire Fmoc group (222.07 Da).
Experimental Protocols
Sample Preparation for LC-MS Analysis of Hydrophobic Peptides
Due to the hydrophobic nature of this compound containing peptides, careful sample preparation is crucial to prevent aggregation and ensure accurate analysis.
-
Solubilization: Dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Dilution: Dilute the stock solution with a solvent mixture compatible with reverse-phase chromatography, typically containing acetonitrile (ACN) and water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). For highly hydrophobic peptides, a higher initial percentage of organic solvent may be necessary.
-
Vortexing and Sonication: Thoroughly vortex the sample and briefly sonicate if necessary to ensure complete dissolution and break up any aggregates.
-
Filtration/Centrifugation: Centrifuge the sample to pellet any insoluble material before transferring the supernatant to an autosampler vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used. For hydrophobic peptides, a column with a wider pore size (e.g., 300 Å) may be beneficial.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from a lower percentage of Mobile Phase B (e.g., 30-40%) to a high percentage (e.g., 95%) over a suitable time (e.g., 15-30 minutes) to ensure elution of the hydrophobic peptide.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale columns.
-
Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is generally preferred for peptides.
-
MS Scan Range: A range appropriate for the expected m/z of the precursor and fragment ions (e.g., m/z 100-2000).
-
MS/MS Fragmentation: Utilize either CID or ETD for fragmentation of the selected precursor ions.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the expected fragmentation, the following diagrams are provided.
A Comparative Guide to the Structural Analysis of Peptides Incorporating Fmoc-1-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a pivotal strategy in modern peptide design and drug development, offering a pathway to enhanced stability, modulated bioactivity, and novel structural motifs. Among these, Fmoc-1-Nal-OH, a derivative of 1-naphthylalanine, provides a unique set of properties due to its bulky, aromatic side chain. This guide offers an objective comparison of the structural implications of incorporating this compound into peptides versus other common alternatives, supported by experimental data and detailed methodologies for key analytical techniques.
Performance in Peptide Synthesis
The efficiency of solid-phase peptide synthesis (SPPS) can be influenced by the nature of the amino acid residues being incorporated. While specific yields and purities are highly sequence-dependent, general trends can be observed when comparing the incorporation of this compound with other aromatic amino acids like Fmoc-Trp(Boc)-OH and Fmoc-Phe-OH.
Table 1: Comparison of Synthesis Parameters for Peptides Incorporating Aromatic Amino Acids
| Parameter | This compound | Fmoc-Trp(Boc)-OH | Fmoc-Phe-OH |
| Crude Peptide Yield (%) | Generally high, comparable to other standard amino acids. Specific sequence context can influence yield. | Typically high, but the Boc protecting group on the indole side chain is recommended to prevent side reactions during cleavage.[1] | High, generally considered a straightforward amino acid for SPPS. |
| Crude Peptide Purity (%) | High, but the hydrophobicity of 1-Nal may lead to aggregation in some sequences, potentially lowering purity. | High, with the use of the Boc protecting group significantly reducing side products. | High, with minimal side reactions typically observed. |
| Coupling Efficiency | Good, using standard coupling reagents. Extended coupling times may be beneficial for sterically hindered sequences. | Good, with standard protocols. | Excellent, with standard protocols. |
| Potential Side Reactions | Minimal side reactions reported during coupling. The bulky naphthyl group is relatively stable. | The indole side chain is susceptible to oxidation and alkylation during TFA cleavage if not protected. | Generally low incidence of side reactions. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific peptide sequence, synthesis scale, and purification methods.
Structural Impact and Comparison with Alternatives
The incorporation of 1-Nal can significantly influence the secondary and tertiary structure of a peptide. Its large aromatic surface area enhances hydrophobic interactions and can be used to mimic or replace other aromatic residues like tryptophan.
β-Hairpin Stabilization: A Case Study
A study on a 12-residue peptide designed to form a β-hairpin structure provides a direct comparison of the structural effects of incorporating Tryptophan (Trp), 1-Naphthylalanine (1-Nal), and 2-Naphthylalanine (2-Nal). The study found that all bicyclic amino acids provided significant stabilization to the β-hairpin fold. However, geometric analysis revealed that only 1-Nal adopted a similar edge-to-face geometry as tryptophan, while 2-Nal behaved more like a substituted phenylalanine.[2][3] This suggests that 1-Nal is a more suitable structural mimic for tryptophan in this context.
Experimental Protocols and Data Interpretation
A comprehensive structural analysis of peptides incorporating this compound involves a combination of synthesis, purification, and various spectroscopic and crystallographic techniques.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing chain attached to a solid support.
Experimental Workflow for Fmoc-SPPS
Caption: A generalized workflow for Fmoc Solid-Phase Peptide Synthesis.
A detailed protocol for manual Fmoc-SPPS typically involves the following steps:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[2]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and added to the resin to form a new peptide bond.[4]
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Repeat: Steps 2-5 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is the gold standard for assessing the purity of synthetic peptides. The separation is based on the hydrophobicity of the peptide.
Table 2: Representative RP-HPLC Parameters for Peptide Purity Analysis
| Parameter | Typical Value/Condition |
| Column | C18, 3-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm and 280 nm |
| Column Temperature | 25-40 °C |
Note: The hydrophobicity of 1-Nal may require optimization of the gradient to ensure proper elution and separation from impurities.
Structural Analysis Techniques
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Experimental Workflow for CD Spectroscopy
Caption: A standard workflow for acquiring and analyzing CD spectra of peptides.
Detailed Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the range of 0.1-1 mg/mL.[5]
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the acquisition parameters, including wavelength range (typically 190-260 nm for secondary structure), bandwidth, and scan speed.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹.[5]
-
Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). α-helices typically show negative bands around 222 and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm.[6]
Table 3: Representative Mean Residue Ellipticity Values for Different Secondary Structures
| Secondary Structure | Wavelength (nm) | Typical [θ] (deg·cm²·dmol⁻¹) |
| α-Helix | 222 | -30,000 to -40,000 |
| 208 | -30,000 to -40,000 | |
| 192 | +60,000 to +80,000 | |
| β-Sheet | 218 | -15,000 to -25,000 |
| 195 | +20,000 to +30,000 | |
| Random Coil | 198 | -30,000 to -50,000 |
Note: The aromatic naphthyl group of 1-Nal can contribute to the CD signal in the far-UV region, which should be considered during data interpretation.[6]
NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution.
Experimental Workflow for Peptide NMR
Caption: A typical workflow for determining the solution structure of a peptide by NMR.
Detailed Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[7]
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To get an overall impression of the sample.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional fold.[7][8]
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software.
-
Assign the resonances to specific protons in the peptide sequence.
-
Identify and quantify NOE cross-peaks to generate distance restraints.
-
Measure coupling constants to obtain dihedral angle restraints.
-
-
Structure Calculation: Use the experimental restraints to calculate and refine a family of 3D structures of the peptide.
Table 4: Typical ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides
| Proton Type | Chemical Shift Range (ppm) |
| Amide (NH) | 7.0 - 9.0 |
| Aromatic (e.g., Phe, Tyr, Trp, 1-Nal) | 6.5 - 8.5 |
| α-CH | 3.5 - 5.0 |
| β-CH | 1.5 - 3.5 |
| Methyl (e.g., Ala, Val, Leu, Ile) | 0.8 - 1.5 |
Note: The aromatic protons of the 1-Nal side chain will appear in the downfield region of the spectrum, and their specific chemical shifts can be sensitive to the local environment and peptide conformation.
X-ray crystallography can provide an atomic-resolution three-dimensional structure of a peptide in the solid state.
Experimental Workflow for Peptide Crystallography
Caption: A generalized workflow for determining the crystal structure of a peptide.
Detailed Protocol:
-
Crystallization: Grow single crystals of the peptide, which is often the most challenging step. This is typically achieved by vapor diffusion, where a drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant.[9][10]
-
Data Collection: Mount a single crystal and expose it to a focused beam of X-rays. The diffracted X-rays are recorded on a detector.[9]
-
Data Processing: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Phase Determination: The "phase problem" is solved to obtain an initial electron density map. For novel peptides, this may require the incorporation of heavy atoms.
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.[9]
-
Validation: The final structure is validated to ensure its quality and accuracy.
Table 5: Key Parameters in a Crystallographic Data Table
| Parameter | Description |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values are better. |
| R-work / R-free | Factors that indicate how well the atomic model fits the experimental data. Lower values are better. |
| Ramachandran Plot | A plot that shows the distribution of the backbone dihedral angles (φ and ψ), indicating the stereochemical quality of the model. |
Conclusion
The incorporation of this compound into peptides offers a powerful tool for influencing peptide structure and function. Its bulky, hydrophobic nature can promote specific folding patterns, such as β-hairpins, and it can serve as a structural mimic for tryptophan. A thorough structural analysis requires a combination of robust synthetic and purification methods with advanced analytical techniques like CD, NMR, and X-ray crystallography. By carefully applying these methods and comparing the results to those of peptides containing alternative amino acids, researchers can gain a comprehensive understanding of the structural contributions of 1-naphthylalanine and leverage its unique properties in the design of novel peptide-based therapeutics and research tools.
References
- 1. scielo.br [scielo.br]
- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. 1H-NMR conformational study of a synthetic peptide derived from the consensus sequence of annexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
The Strategic Incorporation of Fmoc-1-Nal-OH in Peptide Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the design of potent and specific peptide-based therapeutics. Among the arsenal of unnatural amino acids, Fmoc-1-Nal-OH, a derivative of alanine featuring a bulky 1-naphthyl group, offers unique structural properties that can significantly influence the pharmacological profile of a peptide. This guide provides a comparative analysis of this compound against its close isomer, Fmoc-2-Nal-OH, and other aromatic amino acids, supported by experimental data from a case study in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.
Performance Comparison: 1-Naphthylalanine vs. Alternatives
The introduction of unnatural amino acids is a key strategy to enhance the stability, receptor affinity, and overall therapeutic potential of peptide drug candidates. The choice between isomers, such as 1-Naphthylalanine (1-Nal) and 2-Naphthylalanine (2-Nal), can have profound effects on the resulting peptide's conformation and biological activity.
A key consideration is the distinct steric and electronic profiles of these isomers.[1] Structural studies have revealed that 1-Nal can adopt a similar edge-to-face geometry as tryptophan, a crucial amino acid in many biological interactions. In contrast, 2-Nal behaves more like a substituted phenylalanine.[2][3] This difference in spatial arrangement can directly impact how a peptide interacts with its target receptor, influencing binding affinity and subsequent signaling.
The bulky and hydrophobic nature of the naphthyl group in both isomers can enhance a peptide's resistance to proteolytic degradation and improve its pharmacokinetic properties.[1] However, the specific placement of the naphthyl moiety dictates the overall shape of the peptide backbone, which is critical for precise receptor engagement.
Case Study: GnRH Antagonists
Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of peptide drugs used in the treatment of hormone-dependent diseases such as prostate cancer and in assisted reproductive technologies.[3] The development of potent and long-acting GnRH antagonists often involves the incorporation of unnatural amino acids to improve their pharmacological properties.[4][5]
A study on the structure-activity relationships of GnRH antagonists provides valuable insights into the impact of incorporating D-2-Naphthylalanine (a stereoisomer of 1-Nal) at the N-terminus of the peptide. The data below showcases the in vitro antagonist potency (IC50) of various acyline analogues, a type of GnRH antagonist, where different amino acids were substituted at position 1.
| Compound | Position 1 Amino Acid | Antagonist Potency (IC50, nM) |
| Acyline (8) | Ac-D-2Nal | 0.52 |
| Analogue 9 | Boc-D-Ncy(2-naphthyl) | 0.73 |
| Analogue 10 | Boc-L-Ncy(2-naphthyl) | 2.2 |
| Analogue 11 | Boc-D-Ncy(methyl) | 1.6 |
| Analogue 12 | Boc-L-Ncy(methyl) | 25 |
| Analogue 13 | Boc-D-Ncy(isopropyl) | 17 |
| Analogue 14 | Boc-L-Ncy(isopropyl) | >1000 |
| Data sourced from a study on acyline analogues.[4][6] |
This data clearly demonstrates the critical role of the amino acid at position 1 for the antagonist's potency. The parent compound, Acyline, with Ac-D-2Nal at this position, exhibits a high potency with an IC50 of 0.52 nM.[4] While this study does not include a direct comparison with a 1-Nal analogue, the significant drop in potency observed with other substitutions underscores the importance of the specific aromatic residue in this critical binding region. The preference for D-isomers at the N-terminus of GnRH antagonists is also highlighted by the substantially lower potency of analogues with L-isomers.[4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
The synthesis of peptides incorporating this compound typically follows a standard Fmoc solid-phase peptide synthesis protocol. The following is a generalized workflow:
1. Resin Preparation: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[7]
2. Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a basic solution, typically 20% piperidine in DMF.[8]
3. Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.[7]
4. Amino Acid Coupling: The this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed to completion.[8]
5. Washing: The resin is again washed with DMF to remove unreacted amino acid and coupling reagents.[7]
6. Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).[9]
8. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
In Vitro Biological Evaluation of GnRH Antagonists
The antagonist potency of the synthesized peptides can be determined using a reporter gene assay in cells expressing the human GnRH receptor.
1. Cell Culture: HEK-293 cells stably expressing the human GnRH receptor and a luciferase reporter gene are cultured under standard conditions.[4]
2. Cell Plating: The cells are seeded into 96-well plates and allowed to attach.[4]
3. Treatment: The cells are treated with a constant concentration of a GnRH agonist and varying concentrations of the synthesized antagonist peptides.[4]
4. Incubation: The plates are incubated to allow for receptor binding and signaling to occur.
5. Cell Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity, which is indicative of GnRH receptor activation, is measured using a luminometer.[4]
6. Data Analysis: The data is analyzed to determine the concentration of the antagonist required to inhibit the agonist-induced response by 50% (IC50).[4]
Conclusion
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Benchmarking Fmoc-L-1-Naphthylalanine: A Comparative Guide for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to enhance peptide stability, modulate biological activity, and probe molecular interactions. Among the diverse array of available non-canonical building blocks, Fmoc-L-1-Naphthylalanine (Fmoc-1-Nal-OH) is a prominent choice for introducing a bulky, hydrophobic, and fluorescently active moiety. This guide provides an objective comparison of this compound against other commonly used unnatural amino acids, namely Fmoc-L-2-Naphthylalanine (Fmoc-2-Nal-OH) and Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH), supported by physicochemical data and detailed experimental protocols.
Comparative Analysis of Physicochemical Properties
The selection of an unnatural amino acid is often guided by its intrinsic physical and chemical characteristics. The following table summarizes the key properties of this compound and its counterparts.
| Property | Fmoc-L-1-Naphthylalanine (this compound) | Fmoc-L-2-Naphthylalanine (Fmoc-2-Nal-OH) | Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) |
| Molecular Formula | C₂₈H₂₃NO₄[1] | C₂₈H₂₃NO₄ | C₂₉H₂₃NO₅ |
| Molecular Weight | 437.49 g/mol [1] | 437.49 g/mol | 461.50 g/mol |
| CAS Number | 96402-49-2[1] | 112883-43-9 | 117666-96-3 |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Key Structural Feature | Naphthalene ring attached at the β-carbon (1-position) | Naphthalene ring attached at the β-carbon (2-position) | Benzophenone group attached at the para position of the phenyl ring |
| Primary Application | Enhancing peptide stability, probing protein-protein interactions, fluorescent labeling[2] | Similar to 1-Nal, with subtly different conformational effects | Photoaffinity labeling to study ligand-receptor interactions[3] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The bulky nature of the naphthyl and benzoylphenyl groups can present steric hindrance during the coupling reaction, potentially leading to lower coupling yields compared to smaller, natural amino acids. Therefore, the choice of coupling reagent and reaction conditions is paramount.
General Observations on Coupling Efficiency:
-
Steric Hindrance: The bulky side chains of 1-Nal, 2-Nal, and Bpa can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Coupling Reagents: More powerful coupling reagents, such as HATU, HBTU, or PyBOP, are often recommended to overcome the steric hindrance and achieve high coupling efficiencies.[4]
-
Double Coupling: For challenging couplings involving these bulky residues, a second coupling step may be necessary to ensure complete reaction.
-
Monitoring: Careful monitoring of the coupling reaction is crucial. The Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete coupling.[2][5] For a more quantitative assessment, UV monitoring of the Fmoc deprotection step can provide an estimation of the coupling efficiency of the previous cycle.[6]
Experimental Protocols
To facilitate a direct comparison of the performance of this compound and other unnatural amino acids in your own research, the following detailed protocols are provided.
Protocol 1: Comparative Coupling Efficiency Assessment in Fmoc-SPPS
This protocol outlines a method to compare the coupling efficiency of different Fmoc-protected unnatural amino acids.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (this compound, Fmoc-2-Nal-OH, Fmoc-Bpa-OH, and a standard amino acid like Fmoc-Ala-OH as a control)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC system for analysis[8]
-
Mass spectrometer for identity confirmation
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in separate reaction vessels for each amino acid to be tested.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin linker. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In separate vials, pre-activate each Fmoc-amino acid (3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the respective deprotected resin and allow the coupling reaction to proceed for a standard time (e.g., 2 hours).
-
Monitoring with Kaiser Test: After the coupling reaction, take a small sample of resin beads from each reaction vessel and perform the Kaiser test.[2][5] A yellow to colorless result indicates complete coupling (absence of free primary amines), while a blue color indicates incomplete coupling.
-
Cleavage from Resin: After confirming the completion of the coupling (or noting the result of the Kaiser test), cleave a small amount of the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
HPLC Analysis: Analyze the crude cleaved product by reverse-phase HPLC.[8] The integration of the peak corresponding to the desired dipeptide will provide a quantitative measure of the coupling efficiency.
-
Mass Spectrometry: Confirm the identity of the product by mass spectrometry.
Protocol 2: Comparative Peptide Stability Assay
This protocol describes a method to compare the stability of peptides containing different unnatural amino acids in the presence of proteases.
Materials:
-
Purified peptides containing the unnatural amino acids of interest.
-
Protease solution (e.g., trypsin, chymotrypsin, or serum).
-
Incubation buffer (e.g., PBS).
-
HPLC system for analysis.
-
Mass spectrometer for fragment identification.
Procedure:
-
Peptide Preparation: Prepare stock solutions of the purified peptides in a suitable buffer.
-
Incubation: Incubate a known concentration of each peptide with the protease solution at a physiological temperature (e.g., 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a suitable agent (e.g., TFA or by heating).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.[9]
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point by integrating the corresponding peak area in the HPLC chromatogram. Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life of each peptide.
-
Fragment Analysis: Use mass spectrometry to identify the cleavage products and determine the sites of proteolytic attack.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological contexts, the following diagrams are presented using the DOT language for Graphviz.
Caption: Workflow for Comparative Coupling Efficiency Assessment.
Caption: Workflow for GPCR Photoaffinity Labeling using a Bpa-containing peptide.
Caption: General GPCR Signaling Pathway activated by a peptide agonist.
Conclusion
Fmoc-L-1-Naphthylalanine is a valuable tool for peptide chemists and drug developers, offering a unique combination of properties to enhance peptide characteristics. Its performance in peptide synthesis is comparable to other bulky unnatural amino acids like Fmoc-2-Nal-OH and Fmoc-Bpa-OH, with the choice of coupling conditions being a critical factor for successful incorporation. While this compound and Fmoc-2-Nal-OH are primarily used to modulate peptide conformation and stability, Fmoc-Bpa-OH serves a distinct and powerful role in elucidating ligand-receptor interactions through photoaffinity labeling. The provided protocols offer a framework for researchers to conduct their own comparative studies, enabling an informed selection of the optimal unnatural amino acid for their specific research and development goals.
References
- 1. ≥98.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa) Residues: Improved Labeling and Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phmethods.net [phmethods.net]
- 9. pubs.acs.org [pubs.acs.org]
Fmoc-1-Nal-OH in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-1-Nal-OH, or Nα-(9-fluorenylmethoxycarbonyl)-L-1-naphthylalanine, is a non-proteinogenic amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its distinctive naphthyl group offers unique structural and physicochemical properties to synthetic peptides, making it a valuable tool in drug discovery and the development of novel therapeutics. This guide provides a comprehensive review of the applications of this compound, a comparison with other amino acid alternatives, and detailed experimental protocols.
Performance and Applications of this compound
The incorporation of 1-naphthylalanine (1-Nal) into peptide sequences can significantly influence their biological activity and stability. The bulky and hydrophobic nature of the naphthyl side chain can enhance binding affinity to target receptors and increase resistance to enzymatic degradation.[1] Peptides containing 1-Nal have been investigated for a range of therapeutic applications, including their potential as antimicrobial agents.[1]
While direct quantitative comparisons of coupling efficiency and yield between this compound and other proteinogenic Fmoc-amino acids in the synthesis of identical peptide sequences are not extensively documented in publicly available literature, some studies provide insights into its use. For instance, the substitution of tryptophan with 1-naphthylalanine has been explored to confer oxidation stability on peptides.
One area of research where 1-Nal-containing peptides are of interest is in the study of oligopeptide transport systems in bacteria, such as the Oligopeptide Permease (Opp) ABC transporter.[1] The Opp system is crucial for nutrient uptake and signaling in various bacteria, and understanding how peptides interact with this transporter can aid in the design of novel antibacterial drugs.[2][3]
Comparison with Alternative Amino Acids
The choice of amino acid building blocks in peptide synthesis is critical for achieving the desired biological activity and physicochemical properties. Here's a qualitative comparison of this compound with other commonly used Fmoc-amino acids:
| Feature | This compound | Fmoc-Phe-OH | Fmoc-Trp-OH |
| Side Chain | Naphthyl | Benzyl | Indolylmethyl |
| Hydrophobicity | High | Moderate | High |
| Steric Hindrance | High | Moderate | High |
| Potential Applications | Enhancing receptor binding, increasing metabolic stability, antimicrobial peptides. | General purpose aromatic residue. | Mimicking natural tryptophan interactions, fluorescence studies. |
| Synthesis Considerations | The bulky side chain may require optimized coupling conditions to ensure high yields. | Generally straightforward coupling. | The indole side chain is susceptible to oxidation and requires protection (e.g., Boc group) during cleavage. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
1. Resin Swelling:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Washing:
-
After coupling, wash the resin thoroughly with DMF (5-7 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
8. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
References
- 1. lifetein.com [lifetein.com]
- 2. The Oligopeptide ABC transporter OppA4 negatively regulates the virulence factor OspC production of the Lyme disease pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Opp Peptide Transporter of Corynebacterium pseudotuberculosis and Its Role in Virulence and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-L-Naphthylalanine (Fmoc-1-Nal-OH)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
This document provides essential safety and logistical information for the proper disposal of Fmoc-L-Naphthylalanine (Fmoc-1-Nal-OH), a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask or respirator is recommended if there is a risk of generating dust.
-
Body Protection: A lab coat or other protective clothing.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust during handling and disposal. In case of a spill, contain the material and clean the area with appropriate absorbent materials. All contaminated materials must be disposed of as hazardous waste.
Physicochemical Properties and Safety Data
A summary of the key physical, chemical, and safety data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| Incompatibilities | Strong oxidizing agents |
| Hazardous Decomposition | Under fire conditions, may produce Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx). |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1] The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound, solid chemical waste."
-
Segregate: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials, such as strong oxidizing agents.
Step 2: Containerization
-
Primary Container: If possible, use the original manufacturer's container for disposal.[2] Ensure the container is in good condition, with no cracks or leaks.
-
Waste Container: If the original container is not available, use a new, clean, and chemically compatible container. The container must have a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Fmoc-L-Naphthylalanine" or "this compound."
-
The date when the waste was first added to the container.
-
Your name, department, and contact information.
-
Step 3: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be at or near the point of generation.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Disposal Request and Pickup
-
Contact EHS: Do not dispose of this compound in the regular trash or down the drain.[3] Contact your institution's EHS or hazardous waste management department to arrange for pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS department.
-
Licensed Disposal: Your institution will then transfer the waste to a licensed disposal company for final treatment and disposal, likely through incineration.
Disposal of Contaminated Materials
Any materials, such as gloves, wipes, or absorbent pads, that come into contact with this compound should be considered contaminated. These items must be collected in a separate, clearly labeled hazardous waste container and disposed of following the same procedure as the chemical itself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Fmoc-1-Nal-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Fmoc-1-Nal-OH. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | Fmoc-3-(1-naphthyl)-L-alanine |
| CAS Number | 96402-49-2[1][2] |
| Molecular Formula | C28H23NO4[1][2] |
| Molecular Weight | 437.49 g/mol [2] |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C[2] |
| Storage Class | 11 - Combustible Solids[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity. The primary risks associated with this compound in its solid form are inhalation of dust particles and direct contact with skin and eyes. Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment [2]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of fine powder particles. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat or chemical-resistant coveralls | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to control dust.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean weighing vessel and tools.
-
Tare the balance with the weighing vessel before carefully transferring the desired amount of the compound.
2. Dissolution and Reaction:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are appropriately labeled with the chemical name and any associated hazards.
3. Post-Reaction Work-up:
-
All procedures involving the transfer or manipulation of solutions containing this compound should be conducted within a fume hood.
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated items (e.g., weighing paper, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and washes from peptide synthesis (which may contain solvents like DMF, DCM, and reagents like piperidine or TFA), must be collected in a separate, leak-proof, and appropriately labeled hazardous waste container.[4][5] Do not dispose of this chemical waste down the drain.[3]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[3][4]
3. Storage and Collection:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
4. Spill Management:
-
In the event of a small spill of solid material, and if it is safe to do so, use absorbent materials to contain the spill.[6]
-
Wear appropriate PPE and work in a well-ventilated area (preferably a chemical fume hood) during cleanup.[3]
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.[3]
-
For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[3]
5. Decontamination:
-
Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
